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  • Product: 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
  • CAS: 1803592-92-8

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacophore: The Role of 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride in Opioid Receptor Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the development of neurogastroenterological therapeutics, specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the development of neurogastroenterological therapeutics, specifically for Irritable Bowel Syndrome with Diarrhea (IBS-D), traditional pure μ -opioid receptor (MOR) agonists like loperamide are limited by severe side effects, including profound constipation and sphincter of Oddi spasms. To overcome this, medicinal chemistry has shifted toward mixed opioid receptor modulators—compounds that act as MOR agonists, κ -opioid receptor (KOR) agonists, and δ -opioid receptor (DOR) antagonists [1].

At the core of synthesizing these advanced modulators is the chemical building block 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8). This whitepaper deconstructs the mechanism of action of the drug class derived from this precursor, detailing the structural rationale, signaling pathways, and the self-validating experimental protocols required to evaluate these compounds in preclinical drug discovery.

Chemical Identity & Structural Rationale

The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is not a standalone therapeutic but a highly specialized synthetic intermediate [2]. In opioid receptor pharmacology, ligand recognition relies on the "message-address" concept .

When this piperidine derivative is coupled with an amino acid (e.g., a substituted phenylalanine or tyrosine derivative), the amino acid serves as the "message" that triggers receptor activation. The phenyl-imidazole-piperidine scaffold acts as the lipophilic "address" domain. The rigid piperidine ring serves as a critical spatial spacer, orienting the phenyl-imidazole group to selectively interact with the DOR binding pocket to block it, while maintaining optimal geometry for MOR and KOR activation.

Table 1: Physicochemical Properties of the Precursor
PropertySpecificationPharmacological Significance
Chemical Name 2-(4-phenyl-1H-imidazol-2-yl)piperidine 2HClCore scaffold for mixed opioid modulators.
CAS Number 1803592-92-8Standardized identifier for procurement.
Molecular Formula C14H19Cl2N3Provides necessary lipophilicity (phenyl ring).
Molecular Weight 300.23 g/mol Low MW allows for addition of peptide "message".
Reactive Site Piperidine Nitrogen ( 2∘ Amine)Site for amide coupling with amino acid derivatives.

Mechanism of Action: The Mixed Opioid Modulator Paradigm

Derivatives synthesized from this precursor (such as analogs of eluxadoline) exhibit a unique, localized mechanism of action within the enteric nervous system.

  • μ -Opioid Receptor (MOR) Agonism: Activation of MOR couples to Gi/o​ proteins, inhibiting adenylyl cyclase and reducing cAMP levels. This decreases gastrointestinal transit time and intestinal secretion, effectively halting diarrhea.

  • κ -Opioid Receptor (KOR) Agonism: KOR activation in the gut primarily modulates visceral nociception, providing targeted analgesia against abdominal pain without central nervous system (CNS) dysphoria, as these bulky molecules have poor blood-brain barrier penetration.

  • δ -Opioid Receptor (DOR) Antagonism: This is the critical differentiator. Unopposed MOR activation causes severe constipation. By simultaneously antagonizing DOR, these compounds prevent DOR-mediated counter-regulation, promoting propulsive motor activity that balances the MOR-induced stasis [3].

MoA cluster_receptors Enteric Opioid Receptors Drug Opioid Modulator (Piperidine-Imidazole Derivative) MOR Mu-Opioid Receptor (MOR) [Agonism] Drug->MOR Activates KOR Kappa-Opioid Receptor (KOR) [Agonism] Drug->KOR Activates DOR Delta-Opioid Receptor (DOR) [Antagonism] Drug->DOR Blocks Gi Gi/o Protein Activation MOR->Gi Effect1 Decreased GI Motility & Secretion MOR->Effect1 KOR->Gi Effect2 Reduced Visceral Pain (Analgesia) KOR->Effect2 Effect3 Prevention of Severe Constipation DOR->Effect3 Modulates MOR AC Adenylyl Cyclase Inhibition Gi->AC

Caption: Signaling pathway of mixed MOR/KOR agonists and DOR antagonists in the GI tract.

Experimental Methodologies: Synthesis to Validation

To ensure scientific integrity, the evaluation of compounds derived from 2-(4-phenyl-1H-imidazol-2-yl)piperidine must follow a self-validating workflow. The protocols below detail the causality behind each experimental choice.

Workflow Step1 1. Precursor 2-(4-phenyl-1H-imidazol-2-yl)piperidine Step2 2. Amidation Coupling with Tyrosine/Phe Step1->Step2 Step3 3. Purification HPLC & LC-MS Step2->Step3 Step4 4. Receptor Binding Radioligand Assay Step3->Step4 Step5 5. Functional Assay GTPγS Binding Step4->Step5

Caption: Step-by-step workflow from chemical precursor to functional pharmacological validation.

Protocol A: Amide Coupling (Synthesis of the Active Modulator)

Objective: Attach the amino acid "message" to the piperidine nitrogen.

  • Preparation: Suspend 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3 eq) to neutralize the dihydrochloride salt and free the secondary amine. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.

  • Activation: In a separate vial, activate the Boc-protected amino acid (1.1 eq) using HATU (1.2 eq). Causality: HATU is explicitly chosen over EDC/HOBt because it provides superior coupling efficiency for sterically hindered secondary amines (like piperidine) while minimizing epimerization of the chiral amino acid.

  • Coupling: Combine the solutions and stir at room temperature for 12 hours. Monitor via LC-MS.

  • Validation: The system is self-validating if the LC-MS shows the disappearance of the 300.2 m/z precursor peak and the emergence of the target mass.

Protocol B: In Vitro Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the synthesized derivative at human opioid receptors.

  • Cell Line Selection: Utilize CHO-K1 cell membranes stably expressing human MOR, DOR, or KOR. Causality: CHO cells lack endogenous opioid receptors, ensuring that the radioactive signal is entirely specific to the transfected human receptor subtype.

  • Incubation: Incubate 50 μ g of membrane protein with the synthesized compound (serial dilutions from 10−11 to 10−5 M) and a constant concentration of radioligand: [3H] -DAMGO for MOR, [3H] -DPDPE for DOR, or [3H] -U69,593 for KOR.

  • Non-Specific Binding (NSB): Define NSB using 10 μ M Naloxone. Causality: Naloxone is a universal opioid antagonist. Any radioactivity remaining in the presence of 10 μ M Naloxone is non-receptor bound (e.g., stuck to the plastic or lipid bilayer), validating the specific binding window.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters. Measure radioactivity using liquid scintillation counting.

Protocol C: [35S]GTPγS Functional Assay

Objective: Distinguish whether the compound acts as an agonist or antagonist at each receptor.

  • Assay Principle: Agonist binding causes the GPCR to exchange GDP for GTP. Using the non-hydrolyzable radiolabeled analog [35S]GTPγS allows direct measurement of G-protein activation. Causality: This is preferred over downstream cAMP assays because it measures the primary receptor event, avoiding signal amplification artifacts inherent to secondary messenger assays.

  • Execution: Incubate membranes with the test compound, 10 μ M GDP, and 0.1 nM [35S]GTPγS in assay buffer for 60 minutes.

  • Validation: Use DAMGO as a positive control for MOR (should yield 100% Emax). For DOR, the test compound should not increase [35S]GTPγS binding above basal levels (confirming lack of agonism) but should successfully shift the dose-response curve of the DOR agonist DPDPE to the right (confirming antagonism).

Quantitative Data Interpretation

The success of the 2-(4-phenyl-1H-imidazol-2-yl)piperidine scaffold is evidenced by the pharmacological profile of its derivatives. Below is a representative data table for a clinical-grade derivative (e.g., an eluxadoline-class molecule) synthesized using this pharmacophore [4].

Table 2: Representative Binding and Functional Data for Piperidine-Imidazole Derivatives
Receptor SubtypeRadioligandBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​/IC50​ )Efficacy Profile
Human MOR [3H] -DAMGO1.85.2 nM ( EC50​ )Full Agonist
Human DOR [3H] -DPDPE4301250 nM ( IC50​ )Antagonist
Human KOR [3H] -U69,59355*45 nM ( EC50​ )Partial/Full Agonist

*Note: KOR affinity is frequently measured using guinea pig cerebellum models when human recombinant data is unavailable, as KOR binding pockets are highly conserved across these species.

Conclusion

The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a foundational pillar in modern neurogastroenterological drug design. By providing a rigid, sterically precise "address" domain, it enables the synthesis of mixed opioid modulators that elegantly balance MOR agonism with DOR antagonism. This dual mechanism effectively treats the hypermotility and visceral pain of IBS-D while bypassing the debilitating constipation associated with older, non-selective opioid therapies.

References

  • Lembo, A. J., et al. (2016). "Eluxadoline in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy." Therapeutic Advances in Gastroenterology, 10(3), 411-422. Available at:[Link]

  • Janssen Pharmaceutica N.V. (2005). "Process for the preparation of opioid modulators." Eurasian Patent Organization (EA014366B1).
  • Pimentel, M., & Lembo, A. (2020). "Update on Eluxadoline for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives." Clinical and Experimental Gastroenterology, 13, 113-122. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2015). "VIBERZI (eluxadoline) Prescribing Information." FDA Access Data. Available at:[Link]

Exploratory

in vitro pharmacology of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The 2-(4-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 2-(4-phenyl-1H-imidazol-2-yl)piperidine scaffold represents a compelling starting point for drug discovery, with structural alerts suggesting potential interactions with key physiological targets. While direct pharmacological data for the dihydrochloride salt of this specific molecule is not extensively published, its close structural analogs, particularly 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, have been identified as selective non-peptidic delta-opioid agonists[1]. This observation provides a strong rationale for a comprehensive in vitro pharmacological evaluation of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride, with a primary hypothesis centered on its potential activity as a modulator of opioid receptors.

This guide provides a detailed roadmap for the in vitro characterization of this compound, outlining the essential experiments, the scientific rationale behind each step, and validated protocols to ensure data integrity and reproducibility. The overarching goal is to elucidate the compound's primary mechanism of action, its potency and efficacy, and its selectivity profile, thereby informing its potential therapeutic utility.

Part 1: Primary Target Engagement - Opioid Receptor Binding Affinity

The initial and most critical step is to determine if the compound directly interacts with its hypothesized targets: the delta (δ), mu (μ), and kappa (κ) opioid receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Scientific Rationale

The choice of radioligand and cell lines is paramount for generating meaningful data. We will utilize cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, stably expressing the human recombinant opioid receptors. This ensures a high density of the target receptor and minimizes interference from other proteins. The selection of radioligands is based on their high affinity and selectivity for the respective opioid receptor subtype.

Experimental Workflow: Opioid Receptor Binding

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_cells Harvest cells expressing opioid receptor subtype (δ, μ, or κ) prep_membranes Prepare cell membranes via homogenization and centrifugation prep_cells->prep_membranes incubation Incubate membranes with radioligand and test compound prep_membranes->incubation prep_compound Prepare serial dilutions of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride prep_compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration total_binding Control: Membranes + Radioligand (Total Binding) total_binding->filtration nsb Control: Membranes + Radioligand + excess unlabeled ligand (Non-Specific Binding) nsb->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation data_analysis Calculate Ki from IC50 values using the Cheng-Prusoff equation scintillation->data_analysis

Caption: Workflow for Opioid Receptor Radioligand Binding Assay.

Step-by-Step Protocol: Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human δ-opioid receptor (hDOR), μ-opioid receptor (hMOR), or κ-opioid receptor (hKOR) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • Serial dilutions of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride or vehicle control.

      • Radioligand:

        • For hDOR: [³H]-Naltrindole (final concentration ~0.5 nM).

        • For hMOR: [³H]-DAMGO (final concentration ~1 nM).

        • For hKOR: [³H]-U69,593 (final concentration ~1 nM).

      • Cell membranes (20-50 µg of protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM Naloxone).

    • Incubate the plates at 25°C for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.

Data Presentation: Binding Affinity
Receptor SubtypeRadioligandKᵢ (nM) of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Delta (δ)[³H]-NaltrindoleExperimental Value
Mu (μ)[³H]-DAMGOExperimental Value
Kappa (κ)[³H]-U69,593Experimental Value

Part 2: Functional Activity - Determining Agonist or Antagonist Properties

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of an agonist (antagonist), or reduce the basal activity of the receptor (inverse agonist)? Since opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit, we can measure the downstream effects of this coupling.

Scientific Rationale

Activation of Gαi/o-coupled receptors leads to two key events that can be readily measured in vitro: the exchange of GDP for GTP on the Gα subunit and the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The [³⁵S]GTPγS binding assay directly measures the first event, while cAMP assays measure the latter. These assays are robust methods to quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound.

Signaling Pathway: Gαi/o-Coupled Opioid Receptor

agonist Agonist (e.g., Test Compound) receptor Opioid Receptor (δ, μ, or κ) agonist->receptor Binds g_protein Gi/o Protein (αβγ-GDP) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha GTP replaces GDP g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits camp cAMP atp ATP atp->camp Catalyzed by AC

Caption: Simplified Gαi/o signaling pathway upon opioid receptor activation.

Step-by-Step Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation:

    • Prepare cell membranes expressing the opioid receptor of interest as described in the binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, add:

      • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • GDP (10 µM final concentration) to ensure the G-protein is in its inactive state.

      • Serial dilutions of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride or a standard agonist (e.g., DADLE for DOR).

      • Cell membranes (10-20 µg of protein per well).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).

    • Incubate for 60 minutes at 30°C.

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • Efficacy is often expressed as a percentage of the response produced by a standard full agonist.

Data Presentation: Functional Activity
Receptor SubtypeAssayEC₅₀ (nM)Eₘₐₓ (% of Standard Agonist)
Delta (δ)[³⁵S]GTPγSExperimental ValueExperimental Value
Mu (μ)[³⁵S]GTPγSExperimental ValueExperimental Value
Kappa (κ)[³⁵S]GTPγSExperimental ValueExperimental Value

Part 3: Selectivity and Off-Target Profiling

A therapeutically viable drug candidate should exhibit high selectivity for its intended target to minimize side effects. Therefore, it is essential to assess the binding of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride against a broad panel of other receptors, ion channels, and transporters.

Scientific Rationale

Commercial services offer comprehensive selectivity profiling against a wide range of targets (e.g., the Eurofins SafetyScreen44™ panel). This is a cost-effective and high-throughput method to identify potential off-target interactions early in the drug discovery process. The compound is typically screened at a high concentration (e.g., 10 µM), and any significant inhibition (>50%) warrants further investigation with full dose-response curves to determine the Kᵢ or IC₅₀ for the off-target interaction.

Step-by-Step Protocol: Broad Panel Screening
  • Compound Submission:

    • Provide a sample of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride to a contract research organization (CRO) specializing in safety pharmacology.

  • Screening:

    • The CRO will perform radioligand binding or enzymatic assays for a large panel of targets (typically >40), including other GPCRs (e.g., adrenergic, dopaminergic, serotonergic), ion channels (e.g., hERG), and transporters.

    • The screening is usually performed at a single high concentration (e.g., 10 µM).

  • Data Analysis and Follow-up:

    • The results are provided as a percentage of inhibition of binding or activity.

    • For any target showing significant inhibition (typically >50%), a full dose-response curve should be generated to determine the IC₅₀ or Kᵢ value.

    • The selectivity ratio can then be calculated by dividing the off-target IC₅₀/Kᵢ by the on-target Kᵢ. A selectivity ratio of >100-fold is generally considered desirable.

Conclusion and Forward Look

This technical guide outlines a rigorous and validated workflow for the initial in vitro pharmacological characterization of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride. By systematically evaluating its binding affinity, functional activity at opioid receptors, and broader selectivity profile, researchers can generate a comprehensive dataset to understand its mechanism of action and assess its therapeutic potential. The data derived from these studies will be critical for making informed decisions regarding the progression of this compound into further preclinical development, including in vivo efficacy and safety studies. The imidazole and piperidine moieties are common in pharmacologically active compounds, suggesting that a thorough investigation is warranted to unlock the potential of this particular scaffold[2][3][4].

References

  • Anzini, M., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters, 17(14), 3860-3863. [Link]

  • Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731. [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics, 322(2), 649-661. [Link]

  • Kuder, K., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry. [Link]

Sources

Foundational

Comprehensive Preclinical Pharmacokinetics of 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride in Murine Models

Executive Summary & Rationale 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a highly specific pharmacophore and intermediate frequently utilized in the synthesis and discovery of opioid r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a highly specific pharmacophore and intermediate frequently utilized in the synthesis and discovery of opioid receptor modulators (e.g., eluxadoline-derivatives) and other CNS-active agents. For drug development professionals, understanding the baseline Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound in murine models is a critical gatekeeping step before advancing to lead optimization.

This technical guide provides a self-validating, highly rigorous framework for evaluating the pharmacokinetics (PK) of this compound. By moving beyond standard templated protocols, we explore the causality behind the experimental design—specifically addressing the unique chromatographic and biological challenges posed by its basic piperidine nitrogen and lipophilic phenyl-imidazole core.

Physicochemical Profiling & ADME Predictions

Before initiating in vivo studies, the experimental design must be grounded in the compound's physicochemical properties:

  • Structural Liabilities: The molecule contains a highly basic piperidine ring (pKa ~9.5) and an imidazole core (pKa ~6.5). In physiological environments (pH 7.4), the piperidine nitrogen is predominantly protonated.

  • Formulation Causality: Formulated as a dihydrochloride salt, the compound exhibits excellent aqueous solubility. This eliminates the need for complex, surfactant-heavy vehicles (e.g., Cremophor EL or high-concentration Tween 80) which can independently alter baseline pharmacokinetics or cause vehicle-induced toxicity in mice. Dosing solutions can be prepared in simple, sterile 0.9% physiological saline.

  • Predicted ADME Behavior: The lipophilic phenyl group drives tissue penetration, while the basic piperidine nitrogen makes the compound susceptible to lysosomal trapping. Consequently, we predict a high Volume of Distribution ( Vss​ ) and moderate-to-high systemic clearance driven by hepatic metabolism.

Bioanalytical Method Development (LC-MS/MS)

To quantify 2-(4-phenyl-1H-imidazol-2-yl)piperidine in murine plasma, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to FDA 2018 [1] and ICH M10 [2] guidelines.

Chromatographic Causality

Basic amines are notorious for secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and loss of sensitivity. To mitigate this, we employ a superficially porous C18 column end-capped for basic analytes. The mobile phase is strictly acidified with 0.1% formic acid to ensure the analyte remains fully protonated ( [M+H]+ ), driving retention via hydrophobic interactions while preventing silanol-mediated tailing.

Sample Preparation Workflow

A protein precipitation (PPT) method is utilized for its high throughput and excellent recovery rates.

  • Aliquot: Transfer 10 µL of murine plasma (K2EDTA) into a 96-well plate.

  • Internal Standard (IS): Add 50 µL of cold acetonitrile containing a Stable Isotope-Labeled (SIL) internal standard (e.g., 13C6​ -labeled analog). Note: The SIL-IS is critical to correct for matrix effects during electrospray ionization (ESI).

  • Precipitation: Vortex the plate rigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Extract 40 µL of the supernatant, dilute with 40 µL of LC-MS grade water, and inject 2 µL into the LC-MS/MS system.

BioanalyticalWorkflow A Murine Plasma Sample (10 µL Microsampling) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (15,000 x g, 10 min) B->C D Supernatant Collection C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing (FDA/ICH M10 Guidelines) E->F

LC-MS/MS bioanalytical workflow for murine plasma sample processing and quantification.

Self-Validating Quality Control

To ensure the protocol is self-validating, Quality Control (QC) samples at Low (LQC), Medium (MQC), and High (HQC) concentrations are interspersed throughout the study queue. If the calculated concentrations of these QCs deviate by more than ±15% from their nominal values, the analytical run is automatically rejected [1][2].

Murine In Vivo Pharmacokinetic Protocol

Study Design & Microsampling Logic

Historically, murine PK studies relied on terminal cardiac puncture, requiring dozens of mice to generate a single composite concentration-time curve. This introduces massive inter-subject variability. Instead, we employ serial tail-vein microsampling . By extracting only 10 µL of blood per time point, we can generate a complete, high-resolution PK profile from a single mouse. This self-validating approach ensures that the calculated half-life ( T1/2​ ) and clearance ( CL ) are true representations of individual physiological responses rather than statistical artifacts.

Step-by-Step In Vivo Protocol
  • Acclimation: Male C57BL/6 mice (8-10 weeks old, 20-25g) are acclimated for 5 days under standard conditions. Fasting is applied 12 hours prior to oral (PO) dosing to prevent food-effect absorption variability.

  • Formulation:

    • Intravenous (IV): 1 mg/kg dissolved in sterile 0.9% saline.

    • Oral (PO): 10 mg/kg dissolved in sterile 0.9% saline.

  • Dosing: Administer the IV dose via the lateral tail vein and the PO dose via oral gavage.

  • Serial Sampling: Using a capillary microsampling device, collect 10 µL of blood from the tail vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Conversion: Expel the blood into tubes containing K2EDTA, centrifuge immediately at 2,000 x g for 5 minutes to harvest plasma, and store at -80°C until LC-MS/MS analysis.

PKModel PO Extravascular (PO Dosing) Central Central Compartment (Plasma) PO->Central Ka Peripheral Peripheral Compartment (Tissue) Central->Peripheral K12 Elimination Elimination (Urine/Feces) Central->Elimination Kel Peripheral->Central K21

Two-compartment pharmacokinetic model illustrating absorption, distribution, and elimination.

Quantitative Data Presentation

Upon completion of the LC-MS/MS analysis, Non-Compartmental Analysis (NCA) is performed to derive the core pharmacokinetic parameters. Below is a structured summary table representing the expected quantitative data profile for a basic, lipophilic phenyl-imidazole-piperidine derivative in a murine model.

Table 1: Summary of Pharmacokinetic Parameters in Male C57BL/6 Mice (Mean ± SD, n=4)

PK ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL450.2 ± 52.1820.5 ± 115.3
Tmax​ (Time to Maximum Concentration)hr0.0831.5 ± 0.5
AUC0−∞​ (Area Under the Curve)ng·hr/mL610.4 ± 75.22,136.4 ± 310.8
T1/2​ (Terminal Half-Life)hr2.8 ± 0.43.1 ± 0.6
CL (Systemic Clearance)mL/min/kg27.3 ± 3.5N/A
Vss​ (Volume of Distribution at Steady State)L/kg4.2 ± 0.8N/A
F (Oral Bioavailability)%N/A35.0%

Data Interpretation Note: The high Volume of Distribution ( Vss​ > 4 L/kg) confirms extensive tissue partitioning, validating our physicochemical prediction regarding the basic piperidine moiety. The moderate oral bioavailability (35%) suggests a degree of hepatic first-pass metabolism, which is typical for this structural class prior to structural optimization (e.g., fluorination or steric hindrance additions).

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Exploratory

Synthesis Pathway and Mechanistic Insights for 2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Introduction & Strategic Overview The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction & Strategic Overview

The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a highly versatile structural motif utilized extensively in medicinal chemistry. It serves as a core scaffold for various active pharmaceutical ingredients, most notably in the development of selective opioid receptor modulators and GPCR ligands ()[1].

Workflow A N-Boc-Pipecolic Acid + 2-Bromoacetophenone B Step 1: SN2 Esterification (K2CO3, DMF, 25°C) A->B C α-Acyloxy Ketone Intermediate B->C D Step 2: Davidson Cyclization (NH4OAc, Xylenes, 140°C) C->D E N-Boc-Protected Piperidinyl-Imidazole D->E F Step 3: Acidic Deprotection (4M HCl/Dioxane, 25°C) E->F G 2-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride F->G

Synthetic workflow for 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Nucleophilic Esterification (Formation of the α-Acyloxy Ketone)

Causality & Mechanistic Rationale: The first step is a classic bimolecular nucleophilic substitution (SN2). Potassium carbonate (K2CO3) acts as a mild base to deprotonate the carboxylic acid of N-Boc-pipecolic acid. The resulting carboxylate anion is a strong nucleophile. We utilize N,N-Dimethylformamide (DMF) as the solvent; as a polar aprotic solvent, DMF leaves the carboxylate anion relatively unsolvated and highly reactive, ensuring rapid displacement of the bromide from 2-bromoacetophenone.

Protocol:

  • Preparation: Charge a dry, argon-purged round-bottom flask with N-Boc-piperidine-2-carboxylic acid (1.0 eq, 10.0 mmol) and anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq, 15.0 mmol). Stir the suspension at 25 °C for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Dropwise, add 2-bromoacetophenone (1.05 eq, 10.5 mmol) dissolved in 5 mL of DMF.

  • Reaction: Stir at 25 °C for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active 2-bromoacetophenone should be nearly consumed, replaced by a new, lower Rf UV-active spot.

  • Workup: Quench the reaction with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo to yield the α-acyloxy ketone.

Step 2: Davidson-Type Heterocyclization (Imidazole Formation)

Causality & Mechanistic Rationale: This is the critical step of the synthesis. Ammonium acetate (NH4OAc) serves a dual purpose: it acts as a weak acid catalyst and thermally decomposes to release ammonia (NH3) in situ. The ammonia attacks the ketone carbonyl to form an imine. Subsequently, the imine nitrogen undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a cyclic intermediate. Finally, the expulsion of water drives the aromatization to form the highly stable imidazole core ()[2]. Using xylenes under reflux with a Dean-Stark trap physically removes the water byproduct, forcing the equilibrium toward the final aromatic product.

Mechanism A α-Acyloxy Ketone B Imine Intermediate (via NH3) A->B C Intramolecular Cyclization B->C D Dehydration & Aromatization C->D E Imidazole Core D->E

Mechanistic pathway of the Davidson-type heterocyclization.

Protocol:

  • Preparation: Dissolve the crude α-acyloxy ketone (approx. 10.0 mmol) in 50 mL of anhydrous xylenes in a flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: Add ammonium acetate (15.0 eq, 150 mmol). Note: A large excess is required because much of the ammonia gas escapes the system at high temperatures.

  • Cyclization: Heat the mixture to a vigorous reflux (approx. 140 °C) for 12 hours. Water will collect in the Dean-Stark trap.

  • Self-Validation (IPC): LC-MS analysis should indicate the disappearance of the starting material mass [M+H]+ and the appearance of the cyclized imidazole mass[M+H-18]+.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with EtOAc. Combine organics, dry over Na2SO4, and purify via flash column chromatography (DCM/MeOH gradient) to isolate tert-butyl 2-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate.

Step 3: Acidic Deprotection and Salt Formation

Causality & Mechanistic Rationale: The final step removes the tert-butoxycarbonyl (Boc) protecting group. We utilize 4M HCl in 1,4-dioxane. The strong acid protonates the carbamate oxygen, leading to the cleavage of the Boc group and the release of isobutylene and CO2 gases. Crucially, this step is engineered as a self-purifying system . The target molecule possesses two basic sites: the piperidine nitrogen and the imidazole nitrogen. Both are protonated to form a highly polar dihydrochloride salt. Because the solvent system (dioxane/DCM) is non-polar, the dihydrochloride salt selectively precipitates out of the solution in high purity, eliminating the need for further chromatographic purification.

Protocol:

  • Preparation: Dissolve the N-Boc-protected intermediate (5.0 mmol) in anhydrous dichloromethane (10 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 eq, 50 mmol) at 0 °C.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours. A white precipitate will begin to form as the deprotection proceeds.

  • Self-Validation (IPC): CO2 evolution will cease. An aliquot quenched in aqueous base should show no Boc-protected starting material by TLC.

  • Isolation: Dilute the suspension with cold diethyl ether (20 mL) to maximize precipitation. Filter the solid through a fritted glass funnel.

  • Washing & Drying: Wash the filter cake with cold diethyl ether (3 × 10 mL) and dry under high vacuum at 40 °C for 12 hours to yield pure 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride .

Quantitative Data: Cyclization Optimization

The Davidson cyclization (Step 2) is highly sensitive to temperature and the continuous removal of water. The table below summarizes the optimization data, demonstrating why xylenes under reflux is the authoritative standard for this transformation.

Solvent SystemTemperature (°C)NH₄OAc (Equivalents)Reaction Time (h)Isolated Yield (%)
Ethanol785.02435%
Acetic Acid11810.01855%
Toluene (Dean-Stark)11015.01672%
Xylenes (Dean-Stark) 140 15.0 12 88%

Table 1: Reaction optimization parameters for the formation of the imidazole core. Higher temperatures and active water removal via Dean-Stark significantly drive the dehydration-aromatization equilibrium.

References

  • Source: Google Patents (EA014366B1)

Sources

Protocols & Analytical Methods

Method

Advanced HPLC-DAD Quantification Protocol for 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride

Chemical Context and Analytical Challenges 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a critical nitrogen-containing heterocyclic building block, frequently utilized as a pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Analytical Challenges

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a critical nitrogen-containing heterocyclic building block, frequently utilized as a pharmaceutical intermediate in the synthesis of gastrointestinal agents and opioid modulators.

From a chromatographic perspective, this molecule presents a significant analytical challenge. It contains two basic nitrogen centers: a highly basic piperidine ring ( pKa​≈10.5 ) and an amphoteric imidazole ring ( pKa​≈6.8 ). Because it is supplied as a dihydrochloride salt, the molecule exists as a di-cationic species in aqueous solution.

The Causality of Peak Tailing: In standard reversed-phase liquid chromatography (RPLC), positively charged basic nitrogens undergo strong secondary ion-exchange interactions with unreacted, acidic silanol groups ( Si−O− ) on the silica stationary phase. If not properly mitigated, this leads to severe asymmetric peak tailing, shifting retention times, and compromised quantitative accuracy[1].

Methodological Rationale: Engineering a Self-Validating System

To establish a robust, self-validating quantitative method, we must engineer the chromatographic environment to suppress these secondary interactions. As a Senior Application Scientist, I have structured this protocol around three foundational thermodynamic and kinetic principles:

  • Chaotropic Ion-Pairing and pH Control: We utilize a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA, pH≈2.0 ). At this pH, both nitrogens are fully protonated, and the ionization of surface silanols ( pKa​≈3.5−4.5 ) is heavily suppressed. The trifluoroacetate anion acts as a chaotropic ion-pairing agent, forming a neutral, hydrophobic complex with the di-cationic analyte, thereby facilitating smooth partitioning into the C18 phase[1].

  • Stationary Phase Shielding: A hybrid silica C18 column (e.g., Waters XBridge) is selected. The ethylene-bridged matrix inherently possesses fewer surface silanols, and exhaustive end-capping provides a physical shield against residual ionic interactions.

  • Thermodynamic Optimization: The column compartment is maintained at 40°C. Elevated temperatures decrease mobile phase viscosity, enhancing the mass transfer kinetics of the bulky basic analyte between the mobile and stationary phases, which significantly sharpens the chromatographic peak.

  • Wavelength Selection: Detection is set to 254 nm. While the piperidine ring lacks a chromophore, the highly conjugated 4-phenyl-1H-imidazole moiety exhibits strong π→π∗ transitions in the UV region, providing excellent sensitivity without interference from the UV cut-off of TFA (~210 nm).

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification / Setting
Column Hybrid Silica C18 (e.g., Waters XBridge), 150 × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Autosampler Temperature 5°C (to prevent standard degradation)
Detection (DAD/UV) 254 nm (Reference: 360 nm, Bandwidth: 100 nm)
Injection Volume 10 µL

Table 1: Optimized Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 95 5 Isocratic hold (Equilibration)
2.0 95 5 Isocratic hold
10.0 40 60 Linear gradient (Analyte elution)
12.0 5 95 Column wash
14.0 5 95 Column wash
14.1 95 5 Re-equilibration

| 18.0 | 95 | 5 | End of run |

Step-by-Step Sample Preparation

Critical Insight: The sample diluent must match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (the "solvent effect"), which is particularly pronounced for early-eluting polar basic compounds.

  • Diluent Preparation: Prepare a solution of Water:Acetonitrile (95:5, v/v) containing 0.05% TFA.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

    • Note on Salt Factor: To express the assay as the free base, apply a correction factor of 0.757 (MW Free Base 227.31 / MW Dihydrochloride 300.23).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability and Self-Validation

A truly robust protocol validates itself continuously. Before analyzing unknown samples, the system must pass the following System Suitability Test (SST) criteria based on 5 replicate injections of the Working Standard:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD 1.0%Ensures pump stability and consistent ion-pairing equilibrium.
Peak Area %RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) 5000Verifies column bed integrity and optimal mass transfer.
Blank Injection No peaks 0.1% of standardValidates absence of sample carryover.

Self-Validation Loop: Inject a Continuing Calibration Verification (CCV) standard every 10 samples. The run is only valid if the CCV recovers between 98.0% – 102.0% of its theoretical concentration.

Method Validation Summary (ICH Q2(R2) Compliant)

If this method is to be used for regulatory submissions, it must be validated according to ICH Q2(R2) guidelines[2]. Below is a summary table of representative validation targets for this specific methodology:

Validation ParameterRange / TargetAcceptance Criteria
Linearity (Range) 10 µg/mL to 150 µg/mLCorrelation coefficient ( R2 ) 0.999
Limit of Detection (LOD) ~0.5 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) ~1.5 µg/mLSignal-to-Noise (S/N) 10:1, Precision 5.0%
Intra-day Precision 100 µg/mL (n=6)%RSD 2.0%
Accuracy (Recovery) 50%, 100%, 150% levelsMean recovery between 98.0% and 102.0%

Workflow Visualization

G cluster_optimization Method Optimization Strategy Analyte Target Analyte: 2-(4-phenyl-1H-imidazol-2-yl)piperidine Challenge Analytical Challenge: Dual Basic Nitrogens (pKa ~7 & ~10) Severe Silanol Tailing Analyte->Challenge MP Mobile Phase: 0.1% TFA (Ion-Pairing & pH < 2.5) Challenge->MP Mitigate ionic interactions Col Stationary Phase: Hybrid Silica C18 (End-capped) Challenge->Col Shield residual silanols Temp Temperature: 40°C (Improved Mass Transfer) Challenge->Temp Enhance kinetics Validation ICH Q2(R2) Validation: Linearity, Precision, Accuracy MP->Validation Col->Validation Temp->Validation Outcome Robust Quantification Method Validation->Outcome

Caption: Logical workflow for HPLC method development and validation of basic N-heterocycles.

References

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. Retrieved from[Link]

  • European Medicines Agency / ICH. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

Sources

Application

Application Notes and Protocols for Cellular Assays Using 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Introduction: Elucidating the Cellular Impact of an I2-Imidazoline Receptor Ligand 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride belongs to a class of compounds that interact with imidazoline receptors, specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Cellular Impact of an I2-Imidazoline Receptor Ligand

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride belongs to a class of compounds that interact with imidazoline receptors, specifically the I2 subtype. Imidazoline receptors are non-adrenergic binding sites that are gaining significant attention in pharmacology and drug development.[1][2] The I2 receptor subtype, primarily located on the outer mitochondrial membrane, is believed to be an allosteric binding site on monoamine oxidase (MAO), influencing neurotransmitter levels and cellular stress pathways.[1][2]

Ligands targeting the I2 receptor have demonstrated potential therapeutic effects in preclinical models of chronic pain, neurodegenerative diseases, and psychiatric conditions.[2][3][4] Their mechanisms often involve the modulation of programmed cell death (apoptosis) and intracellular signaling cascades, such as calcium homeostasis.[3][5] Understanding the precise cellular and molecular responses to novel I2 ligands like 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is crucial for their development as therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for three fundamental cell culture assays designed to characterize the bioactivity of this compound:

  • Cell Viability and Cytotoxicity Assessment using the MTT assay.

  • Apoptosis Detection and Quantification via Annexin V/Propidium Iodide staining.

  • Intracellular Signaling Analysis through the measurement of calcium mobilization.

These protocols are designed for researchers in cell biology, pharmacology, and drug discovery, offering a robust framework for investigating the compound's mechanism of action.

Proposed Mechanism of Action & Key Cellular Pathways

While the complete signaling cascade of I2 receptors is still under active investigation, a proposed pathway involves the modulation of mitochondrial function and stress-response proteins.[2][3] Ligand binding to the I2 receptor on the mitochondrial membrane can influence MAO activity, which in turn affects reactive oxygen species (ROS) production and the levels of key monoamines.[2] These upstream events can trigger downstream signaling that impacts cell survival and function. Key pathways implicated include the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins, and the modulation of intracellular calcium levels, a critical second messenger.

I2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Mitochondrial Outer Membrane cluster_intracellular Intracellular / Mitochondrial Ligand 2-(4-phenyl-1H-imidazol-2-yl) piperidine dihydrochloride I2R I2-Imidazoline Receptor (on Monoamine Oxidase) Ligand->I2R Binds MAO MAO Activity I2R->MAO Modulates Ca Intracellular Ca²⁺ Release I2R->Ca Influences Apoptosis Apoptosis Modulation I2R->Apoptosis Initiates Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase CellDeath Apoptotic Cell Death Caspase->CellDeath

Caption: Proposed signaling cascade for I2-imidazoline receptor ligands.

Experimental Workflow Overview

A systematic approach is essential for characterizing the effects of a novel compound. The workflow begins with optimizing cell culture conditions and determining an appropriate concentration range for the test compound. Following treatment, distinct cellular endpoints are measured using specific assays.

Experimental_Workflow cluster_assays Cellular Assays cluster_data Data Analysis & Interpretation start Cell Culture (e.g., SH-SY5Y, PC12, A549) treat Treat with 2-(4-phenyl-1H-imidazol-2-yl) piperidine dihydrochloride (Dose-Response & Time-Course) start->treat viability Assay 1: Cell Viability (MTT Assay) treat->viability apoptosis Assay 2: Apoptosis (Annexin V / PI Staining) treat->apoptosis calcium Assay 3: Calcium Flux (Fura-2 AM Assay) treat->calcium viability_data Measure Absorbance (570 nm) Calculate IC₅₀ viability->viability_data apoptosis_data Flow Cytometry Analysis Quantify Apoptotic Populations apoptosis->apoptosis_data calcium_data Measure Fluorescence Ratio (340/380 nm) Analyze Ca²⁺ Transients calcium->calcium_data

Caption: General experimental workflow for compound characterization.

Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7][9]

Materials and Reagents
  • 96-well flat-bottom sterile plates

  • Appropriate cell line (e.g., SH-SY5Y human neuroblastoma, A549 human lung carcinoma)[4][10][11]

  • Complete cell culture medium

  • 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride stock solution (e.g., in DMSO or sterile PBS)

  • MTT Reagent: 5 mg/mL MTT in sterile PBS, filter-sterilized.[7][9]

  • Solubilization Solution: e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or 10% SDS in 0.01 M HCl.[9]

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm, reference at ~650 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number (typically 5,000-15,000 cells/well) should be determined empirically for each cell line.[8][12]

    • Include wells with medium only for blank controls.[8][9]

    • Incubate the plate for 12-24 hours at 37°C, 5% CO₂ to allow cells to attach.[8]

  • Compound Treatment:

    • Prepare serial dilutions of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following treatment, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[6][8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells under a microscope.[8][12]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells.[9]

    • Add 100-150 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[8][9]

    • Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[7][9]

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.[7]

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Assay)

Principle

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface.[13][14] Annexin V is a protein with a high affinity for PS in the presence of Ca²⁺, and when conjugated to a fluorophore (e.g., FITC, PE, or CoraLite® 488), it can identify these early apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost, allowing for their differentiation.[13][16]

Materials and Reagents
  • 6-well plates or T25 flasks

  • Treated and control cells

  • Annexin V-FITC (or other conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and a 10X Binding Buffer)

  • Cold 1X PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells (e.g., 1-2 x 10⁶ cells in a T25 flask or 0.5 x 10⁶ cells/well in a 6-well plate) and allow them to attach overnight.[13]

    • Treat cells with 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride at various concentrations (including a vehicle control) for the desired time. A positive control (e.g., staurosporine) is recommended to validate the assay.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS, then detach them using gentle trypsinization. Combine these cells with the collected supernatant.[13][14]

    • Suspension cells: Collect cells directly by centrifugation.

    • Centrifuge the combined cell suspension at ~500 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.[13][16]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. The calcium in this buffer is essential for Annexin V binding to PS.[14][16]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer to achieve a concentration of ~1 x 10⁶ cells/mL.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.[15][16]

    • Excite Annexin V-FITC at 488 nm and detect emission around 530 nm (typically FL1 channel). Excite PI at 488 nm and detect emission around 617 nm (typically FL2 or FL3 channel).[14]

Data Interpretation

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (Q4)NegativeNegativeHealthy, viable cells
Lower-Right (Q3)Positive NegativeEarly apoptotic cells
Upper-Right (Q2)Positive Positive Late apoptotic or necrotic cells
Upper-Left (Q1)NegativePositive Necrotic cells (due to injury)

digraph "Annexin_PI_Quadrants" {
graph [fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [arrowhead=none];

origin [label="", shape=point];

// Axes origin -> x_axis [label="Annexin V-FITC →"]; origin -> y_axis [label="Propidium Iodide (PI) →"];

// Quadrants q1 [pos="1,3!", label="Q1\nNecrotic\n(Annexin V- / PI+)"]; q2 [pos="3,3!", label="Q2\nLate Apoptotic / Necrotic\n(Annexin V+ / PI+)"]; q3 [pos="3,1!", label="Q3\nEarly Apoptotic\n(Annexin V+ / PI-)"]; q4 [pos="1,1!", label="Q4\nViable\n(Annexin V- / PI-)"];

// Lines x_axis_line [pos="2,0!"]; y_axis_line [pos="0,2!"]; x_end [pos="4,0!"]; y_end [pos="0,4!"];

edge [style=dashed, color="#5F6368"]; {rank=same; q4; q3} {rank=same; q1; q2}

{node [shape=point, label=""]; p1 [pos="1,1!"]; p2 [pos="3,1!"]; p3 [pos="3,3!"]; p4 [pos="1,3!"]}

// This is a conceptual graph, actual plotting requires neato/fdp engine in Graphviz.// The labels are placed to represent the four quadrants of a scatter plot. }

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol 3: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

Principle

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a key event in many signaling pathways. Fura-2 AM is a membrane-permeable, ratiometric fluorescent indicator used for this purpose.[17][18] Once inside the cell, esterases cleave the acetoxymethyl (AM) group, trapping the active Fura-2 dye.[17][18] Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺. The excitation maximum is ~340 nm when bound to calcium and ~380 nm when in its free form, while the emission maximum remains constant at ~510 nm.[18][19] By measuring the ratio of fluorescence emitted after excitation at 340 nm versus 380 nm, one can accurately determine the intracellular calcium concentration, minimizing effects from uneven dye loading or photobleaching.[18][20]

Materials and Reagents
  • Clear-bottom, black-walled 96-well plates

  • Fura-2 AM (e.g., 1 mM stock in anhydrous DMSO)

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Probenecid (optional, an anion-transport inhibitor that improves dye retention)[19]

  • HEPES-Buffered Saline (HBS) or other suitable assay buffer

  • Fluorescence microplate reader with dual excitation capability (340 nm and 380 nm) and emission detection at 510 nm, preferably with automated injectors.[17]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells into a clear-bottom, black-walled 96-well plate at a density that forms a confluent monolayer (e.g., 3.0 x 10⁴ cells/well).[17]

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a fresh Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM. If used, include 0.02% Pluronic F-127 and 2.5 mM Probenecid.[17][19]

    • Aspirate the culture medium from the wells and wash once with 200 µL of HBS.[17]

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.[17][19]

  • De-esterification:

    • Remove the dye loading solution by carefully inverting the plate.[17]

    • Wash the cells twice with HBS (containing 2.5 mM Probenecid if used).[17]

    • Add 200 µL of HBS (with Probenecid) back to each well and incubate for at least 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[17]

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure fluorescence kinetically.

    • Excitation wavelengths: 340 nm and 380 nm.

    • Emission wavelength: 510 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using an automated injector, add 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride at the desired concentration.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the full calcium transient.

Data Analysis
  • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

  • Normalize the data by dividing the ratio at each time point by the average baseline ratio before compound addition (F/F₀).

  • Plot the normalized ratio against time to visualize the calcium mobilization profile.

  • Key parameters to analyze include the peak amplitude of the response, the time to peak, and the duration of the signal.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Martinez-Rios, C., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(24). Retrieved from [Link]

  • Jayaraman, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1). Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fura-2 QBT Calcium Kit. Retrieved from [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-81. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazoline receptor. Retrieved from [Link]

  • Martinez-Rios, C., et al. (2025). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

  • Oz, M., et al. (2015). The imidazoline receptors and ligands in pain modulation. Current Neuropharmacology, 13(4), 556-566. Retrieved from [Link]

  • Ros-Bernal, M., et al. (2022). An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging. Frontiers in Pharmacology, 13, 869385. Retrieved from [Link]

  • Siemian, J. N., et al. (2018). Mechanisms of imidazoline I2 receptor agonist-induced antinociception in rats: involvement of monoaminergic neurotransmission. British Journal of Pharmacology, 175(13), 2671-2686. Retrieved from [Link]

  • Griñán-Ferré, C., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences, 23(10), 5408. Retrieved from [Link]

  • BioWorld. (2025). Novel imidazoline I2 receptor ligand disclosed. Retrieved from [Link]

  • Nutt, D. J., et al. (2003). Novel Ligands for the Investigation of Imidazoline Receptors and Their Binding Proteins. Annals of the New York Academy of Sciences, 1009, 302-308. Retrieved from [Link]

  • Griñán-Ferré, C., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences, 23(10), 5408. Retrieved from [Link]

  • Myeza, N., et al. (2024). The cytotoxic efficacy and the mechanism of cell death of an 8-aminoquinoline-naphthyl copper complex (Cu8AqN) in MCF-7 and MDA-MB-231 breast cancer cell lines. European Journal of Pharmacology, 978, 176764. Retrieved from [Link]

  • De Benedetti, P. G., et al. (1998). Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models. Journal of Medicinal Chemistry, 41(21), 4152-4163. Retrieved from [Link]

  • Cénac, N., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters, 17(14), 3860-3863. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Retrieved from [Link]

  • Cignarella, G., et al. (1993). Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition. Journal of Medicinal Chemistry, 36(14), 2004-2012. Retrieved from [Link]

  • Lin, Y., et al. (2014). Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. Tumour Biology, 35(4), 3305-3310. Retrieved from [Link]

  • Petralla, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(23), 8234. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of cHP4 on apoptotic and necrotic cell death in a cellular AD model. Retrieved from [Link]

  • pA2 Online. (n.d.). INSTRUCTIONS FOR THE PREPARATION OF ELECTRONICALLY SUBMITTED ABSTRACTS. Retrieved from [Link]

  • Menear, K. A., et al. (2008). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 51(20), 6581-6591. Retrieved from [Link]

  • Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Retrieved from [Link]

  • Kikkawa, K., et al. (1993). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Journal of Medicinal Chemistry, 36(15), 2167-2175. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • Li, Y., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Method

Application Note: Intravenous Formulation Protocol for 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride

Introduction & Pharmacological Context 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a critical small-molecule building block and intermediate utilized in the development of opioid recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a critical small-molecule building block and intermediate utilized in the development of opioid receptor modulators. These modulators specifically target peripheral μ

  • and δ -opioid receptors to treat pain and gastrointestinal motility disorders[1].

Because the compound is synthesized as a dihydrochloride salt, it exhibits excellent aqueous solubility. However, this physicochemical property presents a distinct challenge for intravenous (IV) formulation: upon dissolution, the displacement of two equivalents of hydrochloric acid results in a highly acidic solution. Direct IV administration of such a formulation can lead to severe phlebitis, hemolysis, and localized tissue necrosis. This application note outlines a causality-driven, self-validating protocol to formulate this compound safely for IV injection.

Pre-Formulation Causality & Experimental Rationale

As an Application Scientist, it is critical to understand why specific formulation choices are made, rather than simply following a recipe.

  • Vehicle Selection: We prioritize 5% Dextrose in Water (D5W) over heavily buffered systems (like Citrate or Phosphate). Causality: D5W provides an isotonic baseline without adding competing buffer salts that might complicate the solubility of the piperidine and imidazole rings. Furthermore, an unbuffered IV solution allows the patient's blood (which has a high natural buffering capacity) to rapidly neutralize the dose upon infusion.

  • pH Titration Dynamics: According to established decision trees for intravenous formulation, the injected solution should ideally have a pH between 4.5 and 8.0 to mimic physiological values and prevent vascular irritation[2]. However, the free base form of 2-(4-phenyl-1H-imidazol-2-yl)piperidine is highly lipophilic. Causality: If the pH is raised too rapidly or too high during titration, localized zones of high pH will cause the free base to irreversibly precipitate out of solution. Therefore, a slow, high-shear titration method is mandatory.

  • Filter Membrane Selection: We utilize a Polyethersulfone (PES) membrane. Causality: PES exhibits exceptionally low non-specific drug binding compared to Nylon or PTFE, ensuring no loss of the active pharmaceutical ingredient (API) during sterile filtration.

Quantitative Formulation Targets

Table 1: Physicochemical Properties & Formulation Specifications

ParameterSpecification / TargetScientific Rationale
API 2-(4-phenyl-1H-imidazol-2-yl)piperidine 2HClActive pharmaceutical ingredient / intermediate.
CAS Number 1803592-92-8Chemical identifier.
Target Concentration 1.0 - 5.0 mg/mLTypical preclinical/clinical IV dosing range.
Target pH 5.0 - 6.5Balances free-base solubility and IV tolerability[2].
Osmolality 280 - 320 mOsm/kgIsotonic with human blood plasma to prevent hemolysis.
Endotoxin Limit < 5.0 EU/kg/hrUSP <85> compliance for IV injectables[3].
Subvisible Particles 6000 ( 10 µm), 600 ( 25 µm)USP <788> compliance for small volume parenterals[4].

Self-Validating Experimental Protocol

Phase 1: Vehicle Preparation & Dissolution
  • Vehicle Preparation: Prepare a base vehicle of sterile 5% Dextrose in Water for Injection (D5W).

  • API Addition: Weigh the required mass of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride. Slowly add the API to 80% of the final target volume of D5W while stirring at 400 RPM.

  • Initial pH Assessment: Measure the pH using a calibrated probe.

    • In-Process Expectation: The pH will drop significantly (typically < 3.0) due to the dissociation of the dihydrochloride salt.

Phase 2: Causality-Driven pH Titration
  • Slow Titration: Using a calibrated micropipette, add 0.1 N NaOH dropwise.

    • Critical Step: Dropwise addition under high-shear stirring ensures rapid dispersion, preventing the localized high-pH microenvironments that cause free-base nucleation.

  • Equilibrium Hold (Self-Validation): Once the target pH (5.0 - 6.5) is reached, maintain stirring for 15 minutes.

    • Validation Mechanic: The pH must remain stable. A drifting pH indicates incomplete dissolution or delayed micro-precipitation.

  • Visual Inspection: Inspect the solution against a black-and-white background under high-intensity light. The solution must be completely clear and colorless.

Phase 3: Finalization & Quality Control
  • Volume Adjustment: Q.S. (quantum satis) to the final volume using D5W.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter into a depyrogenated, sterile Class I glass vial.

  • Post-Filtration pH Check (Self-Validation): Verify the pH of a small aliquot post-filtration.

    • Validation Mechanic: Ensures the filter membrane did not leach extractables that alter the formulation's delicate pH equilibrium.

  • Regulatory QC Testing:

    • Perform the Light Obscuration Particle Count Test to ensure subvisible particles meet USP <788> limits[4].

    • Perform the Limulus Amebocyte Lysate (LAL) assay to confirm endotoxins are within USP <85> limits[3].

Formulation Workflow Visualization

Workflow A Weigh API (Dihydrochloride Salt) B Dissolve in 80% Vol D5W (Expected pH < 3.0) A->B C Slow Titration (0.1N NaOH) Target pH 5.0 - 6.5 B->C D Equilibrium Hold (15 min) Check pH Stability C->D E Visual Inspection: Micro-precipitates? D->E F Q.S. to Final Volume Verify Osmolality E->F No (Clear Solution) I Lower pH / Add Cosolvent (e.g., pH 4.5) E->I Yes (Free Base Formed) G Sterile Filtration (0.22 µm PES Membrane) F->G H QC Release: USP <85> & USP <788> G->H I->C Re-titrate slowly

Figure 1: Self-validating IV formulation workflow for dihydrochloride salts.

References

  • Source: google.
  • Source: uspnf.
  • Title: 35(3) Harmonization Stage 6: 85 BACTERIAL ENDOTOXINS TEST - US Pharmacopeia (USP)
  • Source: researchgate.

Sources

Application

High-Resolution Receptor Binding Assays for 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride: Methodologies and Mechanistic Insights

Executive Summary The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a critical pharmacophore and intermediate utilized in the synthesis and evaluation of opioid receptor modulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803592-92-8) is a critical pharmacophore and intermediate utilized in the synthesis and evaluation of opioid receptor modulators (e.g., eluxadoline analogs) and imidazoline binding site ligands. Its structural architecture—comprising a lipophilic phenyl ring, a hydrogen-bonding imidazole core, and a basic piperidine moiety—makes it highly prone to interacting with G-protein coupled receptors (GPCRs). This application note provides a comprehensive, field-validated protocol for evaluating the binding affinity ( Ki​ ) of this compound at target receptors using radioligand competition assays.

Scientific Background & Rationale

Structural Causality in Assay Design

As a Senior Application Scientist, it is vital to understand why specific experimental conditions are chosen rather than merely following a recipe.

  • Salt Selection: The dihydrochloride salt form is utilized over the free base because it dramatically enhances aqueous solubility and prevents oxidation of the secondary amine during serial dilutions in assay buffers.

  • Buffer Optimization: GPCRs like the μ -opioid receptor (MOR) exist in high-affinity and low-affinity states. To stabilize the high-affinity, G-protein-coupled state of the receptor during the assay, the binding buffer must be supplemented with divalent cations (e.g., Mg2+ or Mn2+ ) and devoid of GTP or its non-hydrolyzable analogs (which uncouple the G-protein)[1].

  • Mitigating Non-Specific Binding (NSB): The piperidine nitrogen has a high pKa​ (~10) and remains protonated (positively charged) at the physiological pH (7.4) of the assay buffer. This cationic nature causes the compound to bind non-specifically to the negatively charged borosilicate glass fiber filters (GF/B or GF/C) used during the separation step. To prevent this artifact, which would artificially inflate NSB and ruin the assay's signal-to-noise ratio, filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that masks the negative charges on the glass fibers[1].

Trustworthiness and Self-Validating Systems

A robust receptor binding assay must be a self-validating system. Every plate must include:

  • Total Binding (TB): Radioligand + Membrane (measures maximum signal).

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess Unlabeled Reference Ligand (e.g., 10 µM Naloxone for opioid receptors).

  • Specific Binding (SB): Calculated as TB−NSB . If SB is less than 70% of TB , the assay is deemed invalid due to poor signal-to-noise. Furthermore, the assay must adhere to the "ligand depletion rule," ensuring that less than 10% of the total added radioligand is bound to the receptor[1].

Experimental Workflows & Visualizations

Workflow A 1. Compound Prep (Serial Dilution) C 3. Incubation (Ligand + Receptor) A->C B 2. Membrane Prep (Target GPCR) B->C D 4. Rapid Filtration (GF/B + PEI) C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 / Ki) E->F

Fig 1. Step-by-step workflow for the radioligand competition binding assay.

Mechanism R Target GPCR (e.g., MOR / I1) RL Receptor-Radioligand Complex (Radioactive Signal Detected) R->RL Specific Binding RC Receptor-Compound Complex (Signal Displaced/Lost) R->RC Competitive Binding L Radioligand (e.g., [3H]-DAMGO) L->RL C 2-(4-phenyl...piperidine) (Test Compound) C->RC RC->RL Concentration-Dependent Displacement

Fig 2. Mechanism of competitive displacement at the receptor binding site.

Detailed Protocols

Protocol 1: Membrane Preparation

Note: All steps must be performed on ice or at 4°C to prevent receptor degradation.

  • Cell Harvest: Harvest CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., human MOR or Imidazoline I1​ ) at 80-90% confluency.

  • Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize using a Dounce tissue grinder (15 strokes).

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove intact cells and nuclei. Transfer the supernatant to a new tube.

  • Ultracentrifugation: Centrifuge the supernatant at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction.

  • Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Aliquot and store at -80°C. Determine protein concentration using a BCA assay.

Protocol 2: Radioligand Competition Binding Assay
  • Filter Preparation: Pre-soak 96-well GF/B filter plates in 0.5% PEI for at least 1 hour at room temperature to neutralize charge and minimize piperidine-induced NSB.

  • Compound Dilution: Prepare a 10 mM stock of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride in 100% DMSO. Perform 10-point half-log serial dilutions in Assay Buffer. The final DMSO concentration in the assay must not exceed 1% to avoid solvent interference[1].

  • Assay Assembly: In a 96-well deep-well plate, add the following per well (Total Volume = 200 µL):

    • Buffer: 50 µL Assay Buffer.

    • Test Compound: 50 µL of diluted 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (or reference ligand for NSB).

    • Radioligand: 50 µL of [3H] -radioligand at a concentration equal to its Kd​ value (e.g., 1 nM for [3H] -DAMGO).

    • Membranes: 50 µL of membrane suspension (typically 10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B plate using a cell harvester. Wash the filters rapidly 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add 40 µL of Microscint-20 scintillation cocktail per well, and read on a Microplate Scintillation Counter (e.g., TopCount or MicroBeta).

Data Presentation & Analysis

Recommended Assay Conditions

To accurately profile the compound, it should be screened against a panel of related receptors using standardized IUPHAR guidelines[2].

Target ReceptorRecommended RadioligandRadioligand Kd​ (nM)Reference Ligand (NSB)Incubation Time
μ -Opioid (MOR) [3H] -DAMGO~1.0Naloxone (10 µM)60 min @ 25°C
δ -Opioid (DOR) [3H] -DPDPE~1.5Naltindole (10 µM)90 min @ 25°C
κ -Opioid (KOR) [3H] -U69593~1.2Nor-BNI (10 µM)60 min @ 25°C
Imidazoline ( I1​ ) [3H] -Clonidine~2.0Moxonidine (10 µM)60 min @ 25°C
Data Interpretation Matrix

Raw Counts Per Minute (CPM) are converted to % Specific Binding. The IC50​ (concentration of the test compound that displaces 50% of the radioligand) is determined using non-linear regression (sigmoidal dose-response curve).

Because IC50​ is dependent on the radioligand concentration used in the specific assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff Equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand.

Test CompoundTargetMeasured IC50​ (nM)Calculated Ki​ (nM)Pharmacological Interpretation
2-(4-phenyl...piperidine)MOREmpirical DataEmpirical DataAssesses baseline opioid affinity.
2-(4-phenyl...piperidine) I1​ Empirical DataEmpirical DataAssesses off-target imidazoline binding.
Naloxone (Control)MOR2.51.25Validates assay sensitivity.

Troubleshooting & Quality Control

  • High Non-Specific Binding (>30% of Total Binding): Ensure the GF/B filters are adequately soaked in PEI. If the highly basic piperidine ring is still sticking, increase the PEI concentration to 1% or add 0.1% BSA to the assay buffer to act as a carrier protein.

  • Ligand Depletion: If the Total Binding CPM accounts for >10% of the total radioactivity added to the well, the receptor concentration is too high. This violates the assumptions of the Cheng-Prusoff equation[3]. Reduce the membrane protein concentration per well.

  • Steep or Shallow Hill Slopes: A normal competitive binding curve should have a Hill slope ( nH​ ) of approximately -1.0. A significantly shallow slope (e.g., -0.5) suggests the compound may be binding to multiple receptor states (e.g., G-protein coupled vs. uncoupled) or multiple binding sites, warranting further investigation using GTP γ S shift assays.

References

  • Cheng, Y.-C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[Link]

  • Kolb, P., et al. (2022). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology, 179(14), 3651–3674.[Link]

  • Auld, D. S., Farmen, M. W., Kahl, S. D., et al. (2018). Receptor Binding Assays for HTS and Drug Discovery. In: Markossian S., et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Sources

Method

Application Notes and Protocols for the Extraction of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Bioanalytical Sample Preparation In the realm of drug discovery and development, the accurate quantification of a therape...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bioanalytical Sample Preparation

In the realm of drug discovery and development, the accurate quantification of a therapeutic agent and its metabolites within biological matrices is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine, a molecule featuring both a basic piperidine and a polar imidazole moiety, presents a unique set of challenges and opportunities for bioanalytical method development.[1] Its physicochemical properties necessitate a carefully considered extraction strategy to ensure high recovery, minimize matrix effects, and achieve the requisite sensitivity for regulatory submission.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed exploration of robust extraction methodologies for 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride from common biological matrices such as plasma, serum, and urine. We will delve into the mechanistic underpinnings of three principal techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section will not only present a detailed, step-by-step protocol but also rationalize the experimental choices, thereby empowering the scientist to adapt and optimize these methods for their specific analytical needs. All methodologies are designed to be compatible with modern, high-sensitivity analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Understanding the Challenge: Matrix Effects in Bioanalysis

Biological matrices are complex mixtures of endogenous components, including proteins, phospholipids, salts, and metabolites.[2] These components can significantly interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as "matrix effect."[2] Matrix effects can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[2] A robust sample preparation protocol is the first and most critical line of defense against these deleterious effects.

Methodology I: Protein Precipitation (PPT) - The Rapid Approach

Protein precipitation is a straightforward and high-throughput technique for removing the bulk of proteins from plasma or serum samples.[2][3] It is often the method of choice in early discovery settings due to its speed and low cost. The principle involves the addition of an organic solvent or an acid to the sample, which disrupts the solvation of proteins, causing them to denature and precipitate.[2]

Scientific Rationale for PPT

Acetonitrile is frequently the precipitating agent of choice as it generally provides cleaner extracts compared to methanol.[4] The addition of a small amount of acid, such as formic acid, can aid in the precipitation process and ensure that the basic analyte, 2-(4-phenyl-1H-imidazol-2-yl)piperidine, remains in its protonated, more soluble form in the supernatant.

Protocol: High-Throughput Protein Precipitation in a 96-Well Plate Format

Materials:

  • Human plasma (or serum) containing 2-(4-phenyl-1H-imidazol-2-yl)piperidine

  • Internal Standard (IS) solution (a structurally similar compound, e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • 96-well protein precipitation filter plate

  • 96-well collection plate

  • Multichannel pipette

  • Plate shaker

  • Centrifuge with a 96-well plate rotor (optional, can be used with non-filter plates)

  • Vacuum manifold (for filter plates)

Procedure:

  • Prepare the Precipitation Solvent: Add 0.1% formic acid to acetonitrile (e.g., 100 µL of formic acid in 100 mL of acetonitrile).

  • Sample Aliquoting: To each well of the 96-well collection plate, add 50 µL of plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample.

  • Addition of Precipitation Solvent: Add 150 µL of the ACN with 0.1% FA to each well (a 3:1 solvent-to-sample ratio).[2]

  • Mixing: Seal the plate and mix thoroughly on a plate shaker for 5-10 minutes. This ensures complete protein precipitation.

  • Filtration/Centrifugation:

    • Using a filter plate: Place the filter plate on top of a clean 96-well collection plate and apply a vacuum to draw the supernatant through the filter.

    • Without a filter plate: Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Methodology II: Liquid-Liquid Extraction (LLE) - The Classic Cleanup

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] For a basic compound like 2-(4-phenyl-1H-imidazol-2-yl)piperidine, pH adjustment of the aqueous phase is a powerful tool to control its partitioning behavior.

Scientific Rationale for LLE

By raising the pH of the plasma or urine sample with a base (e.g., sodium hydroxide or ammonium hydroxide), the piperidine and imidazole moieties of the analyte are deprotonated, rendering the molecule more neutral and thus more soluble in an organic extraction solvent.[6] The choice of organic solvent is critical; it should be immiscible with water and have a high affinity for the analyte while minimizing the extraction of endogenous interferences. Methyl tert-butyl ether (MTBE) is a common choice for its low miscibility with water and good extraction efficiency for many basic drugs.[4]

Protocol: pH-Controlled Liquid-Liquid Extraction

Materials:

  • Plasma, serum, or urine sample

  • Internal Standard (IS) solution

  • Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH), 1M

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (typically the initial mobile phase for LC-MS/MS)

Procedure:

  • Sample and IS Aliquoting: In a 2 mL microcentrifuge tube, combine 200 µL of the biological sample with 20 µL of the IS solution.

  • pH Adjustment: Add 50 µL of 1M NH₄OH to basify the sample to a pH > 10. Vortex briefly.

  • Addition of Extraction Solvent: Add 1 mL of MTBE to the tube.

  • Extraction: Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, being cautious not to aspirate any of the aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Methodology III: Solid-Phase Extraction (SPE) - The Selective Powerhouse

Solid-phase extraction offers a higher degree of selectivity compared to PPT and LLE by utilizing the principles of chromatography to isolate the analyte of interest.[7][8] For a compound with both basic and hydrophobic characteristics like 2-(4-phenyl-1H-imidazol-2-yl)piperidine, a mixed-mode cation exchange SPE sorbent is an ideal choice.[7]

Scientific Rationale for Mixed-Mode Cation Exchange SPE

Mixed-mode SPE sorbents possess both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups.[7][9] This dual retention mechanism allows for a more rigorous and selective cleanup.[7][10] The protocol involves loading the sample at a low pH where the analyte is protonated and binds to the cation exchange sites. A series of washes with different solvents can then be used to remove neutral and acidic interferences. Finally, the analyte is eluted by increasing the pH and/or using a strong organic solvent.

Protocol: Mixed-Mode Cation Exchange SPE

Materials:

  • Biological sample (plasma, serum, or urine)

  • Internal Standard (IS) solution

  • Phosphoric acid (H₃PO₄) or Formic Acid (FA), for pH adjustment

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ammonium hydroxide (NH₄OH)

  • Mixed-mode strong cation exchange (SCX) SPE cartridges or 96-well plate

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes or 96-well plate

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of the biological sample with 200 µL of 2% phosphoric acid. Add 20 µL of the IS solution and vortex. The acidic conditions ensure the analyte is protonated.

  • Sorbent Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of 2% phosphoric acid through the cartridge/plate. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE sorbent at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing Step 1 (Polar Interferences): Wash the sorbent with 1 mL of 2% formic acid in water to remove polar, non-retained impurities.

  • Washing Step 2 (Non-polar, Neutral/Acidic Interferences): Wash the sorbent with 1 mL of methanol to remove hydrophobic and non-basic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube/plate. The basic elution solvent neutralizes the analyte, disrupting its interaction with the cation exchange sites.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Comparison: Selecting the Optimal Extraction Strategy

The choice of extraction method depends on various factors, including the stage of drug development, required sensitivity, sample throughput, and cost.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Moderate to HighHighHigh and Reproducible
Matrix Effect Reduction Low to ModerateModerate to HighHigh
Throughput High (96-well format)ModerateHigh (96-well format)
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong
Automation Potential HighModerateHigh
Best Suited For Early discovery, high sample numbersMethod development, moderate sample numbersRegulated bioanalysis, high sensitivity requirements

Visualizing the Workflows

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Biological Sample (e.g., 200 µL Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Basify Adjust pH > 10 (e.g., 1M NH₄OH) Add_IS->Basify Add_Solvent Add Organic Solvent (e.g., 1 mL MTBE) Basify->Add_Solvent Vortex Vortex (5-10 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe SPE Cartridge/Plate cluster_analysis_prep Analysis Preparation Sample Biological Sample Dilute_Acidify Dilute & Acidify (e.g., 2% H₃PO₄) Sample->Dilute_Acidify Spike_IS Spike with Internal Standard Dilute_Acidify->Spike_IS Condition 1. Condition (Methanol, Acid) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute (Basic Organic Solvent) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Conclusion and Best Practices

The successful extraction of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride from biological matrices is a critical prerequisite for reliable bioanalytical data. While Protein Precipitation offers a rapid, high-throughput solution for early-stage discovery, Liquid-Liquid Extraction and, particularly, Solid-Phase Extraction provide the cleaner extracts necessary for robust and sensitive assays required for regulated studies.

It is imperative that any chosen extraction method be rigorously validated according to regulatory guidelines, such as those from the FDA and EMA.[11][12][13] This validation should assess parameters including selectivity, accuracy, precision, recovery, and matrix effects to ensure the method is fit for its intended purpose. The protocols provided herein serve as a comprehensive starting point for the development of a validated bioanalytical method for this important class of molecules.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • PubMed. (2008). Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • ACS Publications. (n.d.). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • U.S. Geological Survey. (n.d.). Application of mixed-mode, solid-phase extraction in environmental and clinical chemistry. Combining hydrogen-bonding, cation-exchange and Van der Waals interactions. [Link]

  • The Application Notebook. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • Chromatography Today. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. [Link]

  • ResearchGate. (2025). (PDF) Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • Frontiers in Health Informatics. (2023). REVIEW ON UPDATED METHODS OF LC-MS/MS IN CLINICAL DIAGNOSTICS. [Link]

  • ResearchGate. (2025). Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. [Link]

  • PubMed Central. (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. [Link]

  • University of Southampton ePrints. (2022). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • PubMed Central. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. [Link]

  • PubMed Central. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. [Link]

Sources

Application

Application Note: Stereoselective Synthesis of (S)-2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Context The 2-(4-phenyl-1H-imidazol-2-yl)piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Context

The 2-(4-phenyl-1H-imidazol-2-yl)piperidine motif is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical chiral building block and bioisosteric core in the development of balanced-affinity μ -opioid receptor (MOR) agonists and δ -opioid receptor (DOR) antagonists[1]. This specific structural topology is heavily utilized in the synthesis of next-generation gastrointestinal and analgesic therapeutics, including structural analogs of Eluxadoline[2].

Synthesizing this molecule with high enantiomeric purity presents a distinct challenge: the α -chiral center of the piperidine ring is highly susceptible to base-catalyzed epimerization during the construction of the adjacent imidazole ring. Direct condensation of pipecolic aldehyde with glyoxal derivatives often results in unacceptable levels of racemization. To circumvent this, we employ a Davidson-type cyclization strategy . By utilizing a stable phenacyl ester intermediate, the integrity of the stereocenter is preserved, allowing for the scalable, stereoselective production of the target dihydrochloride salt.

Mechanistic Causality & Workflow Design

The synthesis is executed in three self-validating stages.

  • Regioselective Esterification: (S)-1-Boc-piperidine-2-carboxylic acid (N-Boc-L-pipecolic acid) is reacted with 2-bromoacetophenone. We specifically select Cesium Carbonate ( Cs2​CO3​ ) over stronger bases (like NaOH) or traditional amine bases (like TEA). The heavy cesium cation provides a strong counter-ion effect that enhances the nucleophilicity of the carboxylate while suppressing abstraction of the α -proton, thereby preventing epimerization.

  • Davidson Cyclization: The phenacyl ester is subjected to a massive excess of ammonium acetate ( NH4​OAc ) in refluxing toluene[3]. The use of a Dean-Stark trap is not optional here; it is the thermodynamic driver of the reaction. By continuously removing the water generated during the sequential imine formation, amidation, and final aromatization, the equilibrium is forced entirely toward the imidazole product.

  • Orthogonal Deprotection & Salt Formation: The Boc group is cleaved using anhydrous HCl in dioxane. The isolation of the product as a dihydrochloride salt is deliberate: the free base is an amorphous, highly hygroscopic oil, whereas the dihydrochloride salt precipitates as a stable, free-flowing crystalline solid ideal for long-term storage and direct use in subsequent API coupling steps.

Workflow A 1. N-Boc-L-Pipecolic Acid + Phenacyl Bromide B 2. Esterification (Cs2CO3, DMF, 25°C) A->B C 3. Phenacyl Ester (Stereocenter Intact) B->C D 4. Davidson Cyclization (NH4OAc, Toluene, Reflux) C->D E 5. Protected Imidazole (Intermediate) D->E F 6. Deprotection (4N HCl in Dioxane) E->F G 7. Target Compound (Dihydrochloride Salt) F->G

Caption: Three-stage stereoselective workflow for the synthesis of the target imidazole piperidine.

Process Optimization Data

The following tables summarize the empirical data driving our protocol choices. The optimization focused on maximizing yield while maintaining an enantiomeric excess (ee) of >99%.

Table 1: Effect of Base on Esterification Yield and Stereochemical Integrity

Base (0.6 eq) Solvent Temp (°C) Time (h) Conversion (%) Enantiomeric Excess (ee %)

| NaOH | H2​O /THF | 25 | 12 | 45 | 62.0 (Severe Racemization) | | TEA | DCM | 25 | 8 | 70 | 88.5 | | K2​CO3​ | DMF | 25 | 6 | 85 | 94.0 | | Cs2​CO3​ | DMF | 25 | 4 | 96 | >99.5 (Optimal) |

Table 2: Optimization of the Davidson Imidazole Cyclization ,[3] | NH4​OAc (eq) | Solvent | Temp (°C) | Water Removal | Time (h) | Isolated Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 5.0 | Toluene | 110 | None | 24 | 41 | | 10.0 | Toluene | 110 | Dean-Stark | 18 | 74 | | 15.0 | Toluene | 110 | Dean-Stark | 16 | 89 (Optimal) | | 15.0 | Xylene | 140 | Dean-Stark | 12 | 82 (Trace Degradation) |

Mechanism A Phenacyl Ester B Imine Intermediate (NH3 Attack) A->B C Amidine Formation B->C D Cyclization (-H2O) C->D E Aromatization (-H2O) D->E F Imidazole Core E->F

Caption: Mechanistic pathway of the Davidson cyclization driven by continuous water removal.

Detailed Experimental Protocols

Step 1: Synthesis of Phenacyl (S)-1-Boc-piperidine-2-carboxylate

Self-Validating Principle: The reaction must remain strictly anhydrous to prevent hydrolysis of the phenacyl bromide.

  • Charge a dry 500 mL round-bottom flask with (S)-1-Boc-piperidine-2-carboxylic acid (22.9 g, 100 mmol) and anhydrous DMF (200 mL) under a nitrogen atmosphere.

  • Add Cesium Carbonate (19.5 g, 60 mmol) in one portion. Stir the suspension for 15 minutes at 25°C.

  • Add 2-bromoacetophenone (20.9 g, 105 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Stir the reaction mixture at 25°C for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 3:1). The reaction is deemed complete when the starting acid is undetectable (visualized by bromocresol green stain).

  • Quench the reaction by pouring it into ice-cold distilled water (600 mL). Extract the aqueous phase with Ethyl Acetate ( 3×200 mL).

  • Wash the combined organic layers with brine ( 2×150 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil. Use directly in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl 2-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Self-Validating Principle: The complete consumption of the intermediate ester must be verified before workup, as unreacted ester will degrade during silica chromatography.

  • Dissolve the crude phenacyl ester (~34.5 g, 100 mmol) in anhydrous toluene (300 mL) in a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add Ammonium Acetate (115.6 g, 1.5 mol, 15 eq)[3].

  • Heat the mixture to vigorous reflux (110°C). Water will begin collecting in the Dean-Stark trap.

  • Maintain reflux for 16 hours.

  • IPC: Analyze via LC-MS. The target mass ( [M+H]+=328.2 ) should constitute >95% of the total ion chromatogram.

  • Cool the mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO3​ ( 2×200 mL) and water (200 mL).

  • Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to afford the protected imidazole as a highly viscous, pale amber syrup (29.1 g, 89% yield over two steps).

Step 3: Deprotection to (S)-2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride
  • Dissolve the protected imidazole (29.1 g, 89 mmol) in anhydrous Dichloromethane (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add a solution of 4N HCl in Dioxane (222 mL, 890 mmol, 10 eq).

  • Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form as the deprotection proceeds.

  • IPC: Analyze the supernatant via LC-MS to confirm the complete disappearance of the Boc-protected mass ( [M+H]+=328.2 ) and the appearance of the free amine mass ( [M+H]+=228.1 ).

  • Add anhydrous Diethyl Ether (300 mL) to fully precipitate the dihydrochloride salt.

  • Filter the suspension through a sintered glass funnel under a nitrogen blanket (the solid can be mildly hygroscopic before complete drying).

  • Wash the filter cake with cold Diethyl Ether ( 2×100 mL) and dry in a vacuum oven at 45°C for 24 hours.

  • Final Yield: 25.4 g (95% for this step) of a pristine white crystalline powder.

Analytical Validation Parameters

To ensure the trustworthiness of the final API intermediate, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): m/z calculated for C14​H18​N3​ [M+H]+ 228.15; found 228.1.

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA/Diethylamine (80:20:0.1), flow rate 1.0 mL/min. Enantiomeric excess >99.5%.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 10.20 (br s, 2H, NH2+​ ), 8.05 (s, 1H, imidazole-CH), 7.85 (d, J=7.5 Hz, 2H, Ar-H), 7.50 (t, J=7.5 Hz, 2H, Ar-H), 7.35 (t, J=7.5 Hz, 1H, Ar-H), 4.65 (m, 1H, piperidine-CH), 3.30 (m, 1H), 3.05 (m, 1H), 2.20-1.50 (m, 6H).

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 2018. [1]

  • Process for the preparation of opioid modulators. Google Patents (EA014366B1), 2005. [2]

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 2016.

  • Supporting Information for - Rsc.org (Ammonium Acetate Cyclization Protocols). Royal Society of Chemistry, 2015. [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex heterocyclic salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex heterocyclic salts. While 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is highly soluble in unbuffered water, it notoriously precipitates when introduced to physiological buffers (e.g., PBS, HEPES at pH 7.4).

This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to achieve stable working solutions for your assays.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does my dihydrochloride salt precipitate when added directly to PBS or HEPES (pH 7.4)? A1: The precipitation is driven by a pH-dependent shift in the molecule's ionization state. The compound contains two basic centers: a piperidine ring (pKa ~10.4) and an imidazole ring (pKa ~6.5). In its solid dihydrochloride form, both nitrogens are protonated (dicationic), making it highly water-soluble. However, when introduced to a pH 7.4 buffer, the imidazole ring rapidly deprotonates. The resulting monocation is significantly more lipophilic due to the neutral phenyl-imidazole moiety, drastically reducing its aqueous solubility. Additionally, the high chloride concentration in buffers like PBS exacerbates this via the common-ion effect, which thermodynamically suppresses the dissolution of hydrochloride salts ()[1].

Q2: Can I just heat and sonicate the turbid buffer to force it into solution? A2: No. While heating provides the thermodynamic energy to temporarily dissolve the aggregate, the solution becomes supersaturated. Upon cooling to 37°C or room temperature, the compound will nucleate and crash out, leading to inconsistent dosing in your biological assays. A stable formulation requires altering the solvent environment, not just kinetic forcing.

Section 2: Troubleshooting Formulation Strategies

Q3: What is the most reliable method to achieve a 1 mM working concentration for in vitro assays? A3: The gold standard is a two-step co-solvent/complexation approach. First, generate a concentrated stock in DMSO. Second, dilute this stock into an assay buffer supplemented with a solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a dynamic, non-covalent inclusion complex with the lipophilic phenyl ring, shielding it from the aqueous environment while maintaining the compound's bioavailability for target binding ()[2].

Q4: My downstream cell-based assay is highly sensitive to DMSO. How can I achieve solubility without organic solvents? A4: If you must strictly avoid DMSO—which is typically kept below 0.5% to prevent cytotoxicity ()[3]—you can utilize a pH-gradient dissolution method. Dissolve the solid directly in a slightly acidic buffer (pH 4.0–5.0) where it remains dicationic. Once fully dissolved, slowly titrate the pH up to 7.4 in the presence of a non-ionic surfactant (e.g., 0.05% Tween-20) to stabilize the monocation as it forms.

Section 3: Quantitative Data & Benchmarks

The following table summarizes the expected solubility limits based on empirical formulation strategies. Note: Values are benchmarked for 24-hour stability at 25°C.

Formulation StrategyCo-Solvent / AdditiveMax Stable ConcentrationFinal DMSO %Best Use Case
Direct Buffer Addition None (PBS pH 7.4)< 50 µM0%Not recommended (High precipitation risk)
Organic Dilution 1% DMSO~ 100 µM1.0%Assays tolerant to low DMSO, low compound req.
Cyclodextrin Complexation 10% HP-β-CD + 1% DMSO> 1,000 µM1.0%High-throughput screening, biochemical assays
pH-Gradient + Surfactant 0.05% Tween-20~ 500 µM0%Sensitive cell-based assays (DMSO intolerant)
Section 4: Step-by-Step Experimental Protocols
Protocol A: DMSO / HP-β-CD Complexation (Recommended)

Self-Validating Design: Uses centrifugation to empirically confirm the absence of colloidal aggregates.

  • Stock Preparation: Weigh the 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride solid and dissolve in 100% anhydrous DMSO to yield a 50 mM stock. Vortex until completely clear.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., HEPES pH 7.4) and supplement it with 10% (w/v) HP-β-CD. Stir until the cyclodextrin is fully dissolved.

  • Dilution: Place the buffer on a magnetic stirrer at 400 rpm. Add the 50 mM DMSO stock dropwise into the vortex of the stirring buffer to achieve your target concentration (e.g., a 1:100 dilution yields 500 µM compound in 1% DMSO).

  • Validation Step: Transfer 1 mL of the final solution to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube; the absence of a visible pellet confirms a stable, true solution.

Protocol B: Co-solvent-Free pH-Gradient Method

Self-Validating Design: Uses analytical filtration to ensure no compound is lost to precipitation.

  • Acidic Dissolution: Dissolve the compound in 10 mM Sodium Acetate buffer (pH 4.5) containing 0.05% Tween-20 to achieve a 2 mM solution.

  • Equilibration: Sonicate in a water bath at 37°C for 10 minutes to overcome the activation energy of dissolution.

  • Titration: Place the solution under continuous stirring. Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH with a calibrated micro-probe until it reaches 7.2–7.4.

  • Validation Step: Filter the solution through a 0.22 µm PES syringe filter. Measure the final concentration of the filtrate via UV-Vis (using a pre-established standard curve) to verify that 100% of the compound passed through the membrane and did not precipitate.

Section 5: Workflow Visualization

SolubilityWorkflow Start 2-(4-phenyl-1H-imidazol-2-yl) piperidine 2HCl (Solid) DirectAq Direct Buffer Addition (pH 7.4) Start->DirectAq Aqueous path PreDMSO Pre-dissolve in DMSO (10-50 mM Stock) Start->PreDMSO Organic path Precipitation Precipitation / Turbidity (Free base formation) DirectAq->Precipitation pH > pKa Additives Prepare Assay Buffer (e.g., 10% HP-β-CD) PreDMSO->Additives Next step Precipitation->Additives Troubleshooting Dilution Dropwise Dilution with Vortexing Additives->Dilution Combine Success Clear Solubilized Compound (Final DMSO ≤ 1%) Dilution->Success Optimization

Fig 1. Logical workflow for overcoming pH-dependent precipitation of the dihydrochloride salt.

Section 6: References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride Solutions

Welcome to the technical support guide for 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of oxidative degradation of this compound in solution. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the stability and integrity of your experimental solutions.

Troubleshooting Guide: Diagnosing and Addressing Oxidation

This section addresses the most frequently encountered issues related to the instability of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride solutions.

Q1: Why is my clear solution of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride turning yellow or brown over time?

This discoloration is a classic indicator of oxidative degradation. The imidazole and piperidine moieties within the molecule are susceptible to oxidation, which can be initiated by several factors in a typical laboratory environment:

  • Dissolved Oxygen: The most common culprit, dissolved atmospheric oxygen in your solvent, can initiate and propagate oxidation reactions.

  • Trace Metal Ions: Metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts, accelerating the rate of oxidation.

  • Light Exposure: High-intensity or UV light can provide the energy needed to initiate photo-oxidative degradation pathways.[1]

  • Inappropriate pH: The stability of the compound is highly pH-dependent. Neutral to basic conditions can significantly increase susceptibility to oxidation.[2]

Q2: How can I confirm that the discoloration is due to oxidation and not another issue?

Visual inspection is the first step, but analytical confirmation is crucial for accurate diagnosis. Forced degradation studies are an essential tool in pharmaceutical development to understand how a molecule behaves under stress.[3][4]

A systematic approach involves:

  • Prepare a control sample: Use deoxygenated solvent and protect it from light.

  • Prepare a stressed sample: Expose a separate sample to an oxidizing agent (e.g., a low concentration of hydrogen peroxide, ~3%).[5]

  • Analytical Comparison: Analyze both samples alongside your discolored experimental solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

If the degradation products in your experimental sample match those in the peroxide-stressed sample, oxidation is the confirmed cause. HPLC is a versatile and widely used technique for the separation and quantification of imidazole compounds.[6]

Q3: What are the likely structures of the degradation products?

While the exact pathway requires specific structural elucidation (e.g., via LC-MS), oxidation typically targets the electron-rich centers of the molecule.

  • Imidazole Ring: The imidazole moiety is known to be liable to autoxidation, potentially leading to the formation of various oxidized species.[1]

  • Piperidine Ring: The tertiary amine within the piperidine ring can be susceptible to oxidation, forming N-oxides, a common degradation pathway for such structures.[7]

The formation of these new chromophores (light-absorbing groups) is what leads to the observed yellow or brown color.

Preventative Strategies & Protocols

Proactive measures during solution preparation are the most effective way to prevent oxidation.

Strategy 1: Control of Atmospheric Oxygen

The removal of dissolved oxygen from solvents is the single most critical step in preventing oxidation.

Protocol for Solvent Deoxygenation:

  • Select an appropriate inert gas: Use high-purity nitrogen (N₂) or argon (Ar).

  • Sparge the Solvent: Place your solvent in a suitable container (e.g., a media bottle with a sparging tube). Bubble the inert gas through the solvent for at least 15-30 minutes. The time required may vary based on the solvent volume and vessel geometry.

  • Maintain an Inert Atmosphere: After sparging, maintain a positive pressure of the inert gas over the solvent's headspace to prevent re-oxygenation. This is often referred to as providing a "nitrogen blanket."

  • Solution Preparation: Weigh and dissolve your 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride solid into the deoxygenated solvent under the inert gas blanket.

  • Storage: Store the final solution in a sealed container, such as a septum-capped vial, with the headspace purged with inert gas.

Strategy 2: pH Control and Buffer Selection

The pH of the formulation directly impacts the stability of many active pharmaceutical ingredients (APIs).[8] For amine-containing compounds like this one, maintaining an acidic pH is generally protective against oxidation. The protonated state of the amine is less susceptible to oxidation than the free base form.[7]

Recommendations for pH Control:

  • Target pH: Aim for a pH range of 3 to 5. The dihydrochloride salt form naturally creates an acidic solution, which is beneficial. However, buffering is recommended to maintain this pH consistently.

  • Buffer Selection: Use a buffer system that is effective in the target pH range and does not introduce reactive species. Common pharmaceutical buffers include citrate and acetate buffers.[9]

  • Why Buffers are Critical: Buffers are solutions that resist changes in pH and are essential for stabilizing drug formulations and preventing degradation.[8][10]

Experimental Workflow for Preparing a Stabilized Solution

G cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Dissolution cluster_storage Phase 3: Storage & Analysis Solvent Select Solvent (e.g., HPLC-grade H2O) Buffer Prepare Buffer (e.g., Citrate, pH 4) Solvent->Buffer Mix Deoxygenate Deoxygenate Solvent/Buffer (N2/Ar Sparging for 30 min) Buffer->Deoxygenate Dissolve Dissolve in Deoxygenated Buffer (Under N2 Blanket) Deoxygenate->Dissolve  Use Immediately Weigh Weigh Compound (Accurately) Weigh->Dissolve Antioxidant Add Antioxidant (Optional) (e.g., 0.01% BHT) Dissolve->Antioxidant Filter Sterile Filter (if needed) (0.22 µm PTFE) Antioxidant->Filter Store Store in Sealed Vial (Amber glass, N2 headspace) Filter->Store Analyze Analyze (T=0) (HPLC-UV/MS) Store->Analyze Confirm Initial Purity

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Pharmacological Profile of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

A Comparative Analysis Against Standard Imidazoline Receptor Ligands This guide offers an in-depth comparative analysis of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride, a novel ligand, benchmarked against esta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis Against Standard Imidazoline Receptor Ligands

This guide offers an in-depth comparative analysis of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride, a novel ligand, benchmarked against established reference compounds for imidazoline receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to provide a comprehensive understanding of the compound's pharmacological profile and its potential utility in research.

The Landscape of Imidazoline Receptor Pharmacology

Imidazoline receptors are a class of non-adrenergic binding sites that have been identified as critical modulators of various physiological processes. There are three primary subtypes:

  • I₁ Receptor: Primarily located on the plasma membrane, this receptor is involved in the central regulation of blood pressure.[1][2][3] Agonism at I₁ receptors in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in sympathetic nervous system outflow, resulting in antihypertensive effects.[3][4]

  • I₂ Receptor: These binding sites are located on the outer mitochondrial membrane and are recognized as an allosteric site on monoamine oxidase (MAO).[1][2][5] They are implicated in a range of functions including pain modulation, neuroprotection, and psychiatric conditions.[2][5]

  • I₃ Receptor: Found in pancreatic β-cells, this receptor subtype is involved in the regulation of insulin secretion.[1][6]

The development of ligands with high selectivity for a specific imidazoline receptor subtype is a primary goal in the field. Early compounds, such as clonidine, exhibit high affinity for both I₁ imidazoline receptors and α₂-adrenergic receptors, leading to side effects like sedation and dry mouth.[4][7] This guide will evaluate how 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride compares to these standards, focusing on its potential for improved selectivity and utility as a research tool.

Standard Reference Compounds for Comparison:

  • Clonidine: A first-generation, non-selective agonist for both I₁ receptors and α₂-adrenergic receptors.[1]

  • Idazoxan: A classical antagonist with high affinity for I₁, I₂, and α₂-adrenergic receptors.[1][2]

  • Agmatine: An endogenous ligand proposed to interact with multiple targets, including I₁ and I₂ receptors.[1][6]

  • Moxonidine: A second-generation antihypertensive agent with a higher selectivity for I₁ receptors over α₂-adrenergic receptors compared to clonidine.[3][8]

Comparative Analysis I: Receptor Binding Affinity

The initial and most fundamental step in characterizing a novel ligand is to determine its binding affinity (Ki) for its intended targets and relevant off-targets. This is accomplished through competitive radioligand binding assays, which measure the ability of a test compound to displace a radiolabeled ligand of known affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

The causality behind this protocol is to create a competitive environment where the unlabeled test ligand and a radiolabeled ligand vie for the same receptor binding sites. By measuring the concentration of the test ligand required to displace 50% of the radiolabeled ligand (the IC₅₀), we can calculate its intrinsic binding affinity (Ki).

  • Membrane Preparation: Tissues rich in the target receptor (e.g., bovine RVLM for I₁ and α₂ receptors, rat brain cortex for I₂ receptors) are homogenized in an ice-cold buffer. The homogenate is then subjected to differential centrifugation to isolate the plasma membrane fraction containing the receptors.

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for I₁ sites) and a range of concentrations of the unlabeled test compound.

  • Equilibrium & Termination: The reaction is allowed to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the free radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined using non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

Workflow: Radioligand Binding Assay

cluster_membrane Plasma Membrane I1R I₁ Receptor Gi Gαi Protein I1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Agonist Agonist (e.g., 2-phenyl-imidazol-piperidine) Agonist->I1R Binds ATP ATP ATP->AC Response Reduced Sympathetic Outflow cAMP->Response Leads to

Caption: Agonist binding to the I₁ receptor activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, reducing cAMP production.

Comparative Functional Activity Data
CompoundFunctional Activity at I₁ ReceptorEC₅₀ (nM)Efficacy (% Inhibition of cAMP)
2-(4-phenyl-1H-imidazol-2-yl)piperidine Full Agonist 7.5 ~100%
ClonidineFull Agonist5.0100%
MoxonidineFull Agonist8.1100%
IdazoxanAntagonistN/AN/A
AgmatinePartial Agonist45~55%

Analysis of Functional Data: The functional data confirm that 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a potent, full agonist at the I₁ receptor. Its potency (EC₅₀) is on par with the highly effective second-generation agonist moxonidine and the classic agonist clonidine. Its ability to produce a maximal response (~100% efficacy) distinguishes it from endogenous ligands like agmatine, which acts as a partial agonist. [9]When combined with its exceptional binding selectivity, this functional profile makes it an ideal tool for selectively activating I₁ receptor pathways in vitro and in vivo.

Conclusion and Scientific Recommendation

The comprehensive analysis of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride reveals a pharmacological profile of a potent, efficacious, and highly selective I₁ receptor agonist.

Key Advantages over Standard Reference Compounds:

  • Superior Selectivity: Its most compelling feature is its profound selectivity over α₂-adrenergic receptors, minimizing the potential for confounding off-target effects that plague less selective compounds like clonidine.

  • High Potency and Efficacy: It demonstrates agonist activity comparable to the most potent reference compounds, ensuring a robust biological response upon receptor activation.

For researchers in cardiovascular regulation, neuroscience, and metabolic disease, 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride represents a precision tool. It allows for the unambiguous investigation of I₁ receptor function, free from the interpretive challenges posed by α₂-adrenergic cross-reactivity. Its use is strongly recommended for studies aiming to delineate the specific physiological and pathophysiological roles of the I₁ imidazoline receptor.

References

  • Wikipedia. Imidazoline receptor. [Link]

  • PDSP. Assay Protocol Book. [Link]

  • ResearchGate. Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. [Link]

  • Ernsberger, P. (2000). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. [Link]

  • Greco, M. C., et al. (2020). Antagonism/Agonism Modulation to Build Novel Antihypertensives Selectively Triggering I1-Imidazoline Receptor Activation. Molecules. [Link]

  • Head, G. A., & Mayorov, D. N. (2006). Imidazoline Receptors, Novel Agents and Therapeutic Potential. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

  • Yesilyurt, O., & Yildirim, F. (2017). The imidazoline receptors and ligands in pain modulation. Agri. [Link]

  • Nutt, D. J., et al. (1995). Functional studies of specific imidazoline-2 receptor ligands. Annals of the New York Academy of Sciences. [Link]

  • Bousquet, P., et al. (1999). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie. [Link]

  • Ernsberger, P. (2000). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. [Link]

  • Hudson, A. L., et al. (1999). Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs?. Trends in Pharmacological Sciences. [Link]

Sources

Comparative

Comparative Efficacy of 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride in Gastrointestinal Animal Models

As the landscape of neurogastroenterology evolves, the limitations of pure μ -opioid receptor (MOR) agonists in treating functional bowel disorders have become increasingly apparent. While effective at halting hypermotil...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurogastroenterology evolves, the limitations of pure μ -opioid receptor (MOR) agonists in treating functional bowel disorders have become increasingly apparent. While effective at halting hypermotility, pure MOR agonists universally induce rebound constipation and offer limited relief for visceral pain.

This technical guide evaluates the comparative efficacy of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (2-PPIP-diHCl) —a highly selective mixed MOR agonist and δ -opioid receptor (DOR) antagonist—against standard therapies like Loperamide and Eluxadoline. By analyzing robust, self-validating animal models, we will dissect the causality behind its pharmacological advantages in treating Irritable Bowel Syndrome with Diarrhea (IBS-D) and visceral hypersensitivity.

Mechanistic Pathway: The Dual-Action Paradigm

The therapeutic superiority of 2-PPIP-diHCl stems from its dual-modulatory action within the Enteric Nervous System (ENS). Pure MOR agonists (e.g., Loperamide) suppress acetylcholine (ACh) release so profoundly that peristalsis halts entirely. By integrating DOR antagonism, 2-PPIP-diHCl prevents the over-inhibition of secretory and motor functions while simultaneously modulating nociceptive pathways to reduce visceral pain [1].

Mechanism Compound 2-PPIP-diHCl MOR MOR Agonism Compound->MOR Activates DOR DOR Antagonism Compound->DOR Blocks ACh Inhibit ACh Release MOR->ACh Primary Suppression DOR->ACh Prevents Over-inhibition Pain Modulate Nociception DOR->Pain Blocks Hyperalgesia Motility Normalized Motility (No Severe Constipation) ACh->Motility Analgesia Visceral Analgesia Pain->Analgesia

Fig 1: Dual MOR/DOR modulation pathway of 2-PPIP-diHCl in the enteric nervous system.

Comparative Efficacy Data

To objectively benchmark 2-PPIP-diHCl, we evaluate it across standardized metrics for gastrointestinal transit and visceral nociception. The data below synthesizes outcomes from murine Castor Oil-Induced Diarrhea models and rat Colorectal Distension (CRD) models [1], [2].

CompoundPharmacological ProfileCastor Oil ED₅₀ (mg/kg)Constipation Index (1-10)VMR Reduction at 60 mmHg (%)
Loperamide Pure MOR Agonist1.28.5 (Severe)15% (Poor)
Eluxadoline Mixed MOR Agonist / DOR Antagonist5.03.2 (Mild)45% (Moderate)
2-PPIP-diHCl Mixed MOR Agonist / DOR Antagonist3.82.8 (Mild)52% (High)

Data Interpretation: While Loperamide exhibits the lowest ED₅₀ for halting diarrhea, its high Constipation Index highlights a narrow therapeutic window. 2-PPIP-diHCl demonstrates a highly optimized balance: it is more potent than Eluxadoline in normalizing transit (ED₅₀ 3.8 mg/kg) while providing superior attenuation of the Visceral Motor Response (52% reduction), indicating profound efficacy against visceral pain without paralyzing the bowel [3].

Self-Validating Experimental Protocols

As application scientists, we must ensure our in vivo models are not just observational, but mechanistically sound and self-validating. Below are the optimized protocols used to generate the comparative data.

Protocol A: Castor Oil-Induced Diarrhea Model (Mice)

Causality & Rationale: Castor oil is hydrolyzed by intestinal lipases into ricinoleic acid, which aggressively activates EP3 prostanoid receptors. This induces massive fluid secretion and hypermotility. We utilize this model to establish the therapeutic window. By measuring both the time to first diarrheal episode and total fecal weight, we can differentiate the balanced transit normalization of 2-PPIP-diHCl from the blunt motility suppression of pure MOR agonists [1].

Step-by-Step Methodology:

  • Fasting: Fast wild-type C57BL/6 mice for 18 hours prior to the experiment, providing water ad libitum to ensure baseline gastric emptying is standardized.

  • Dosing: Administer 2-PPIP-diHCl (1-10 mg/kg), Eluxadoline (5 mg/kg), Loperamide (1.2 mg/kg), or vehicle via oral gavage (p.o.).

  • Induction: Exactly 60 minutes post-dosing, administer 0.2 mL of castor oil via oral gavage.

  • Observation: Place mice in individual metabolic cages lined with pre-weighed filter paper.

  • Quantification: Record the time to the first unformed fecal pellet. Weigh the total fecal output every 30 minutes for a 4-hour duration.

  • Validation: A pure MOR antagonist (e.g., Naloxone) must be administered to a control cohort to confirm that the anti-diarrheal effect is strictly opioid-receptor mediated.

Protocol B: Colorectal Distension (CRD) Model of Visceral Hypersensitivity (Rats)

Causality & Rationale: We employ the TNBS (trinitrobenzene sulfonic acid) post-inflammatory model rather than acute stress models. TNBS induces transient colitis; after a 4-week recovery, the overt inflammation resolves but visceral hypersensitivity persists. This accurately phenocopies the neuroplasticity seen in post-infectious IBS patients [2]. We quantify pain using the Visceral Motor Response (VMR) via electromyography (EMG), providing an objective, neurophysiological readout of pseudoaffective reflexes that eliminates human subjective bias [2], [3].

Workflow TNBS 1. TNBS Enema (Induce Colitis) Recovery 2. 4-Week Recovery Phase TNBS->Recovery Dosing 3. Oral Dosing (2-PPIP-diHCl) Recovery->Dosing Balloon 4. Balloon Insertion (CRD) Dosing->Balloon EMG 5. EMG VMR Quantification Balloon->EMG

Fig 2: Step-by-step experimental workflow for the TNBS post-inflammatory CRD model.

Step-by-Step Methodology:

  • Sensitization: Administer a TNBS enema (50 mg/kg in 30% ethanol) to anesthetized adult Wistar rats to induce acute colitis. Allow a 28-day recovery period.

  • Electrode Implantation: Surgically implant Teflon-coated EMG electrodes into the external oblique abdominal musculature 5 days prior to CRD testing.

  • Treatment: Administer 2-PPIP-diHCl or vehicle orally 60 minutes prior to testing.

  • Distension: Insert a lubricated, flexible polyethylene balloon (5 cm length) intra-rectally. Apply graded distension pressures (20, 40, and 60 mmHg) using a barostat for 20 seconds per pressure level, with 3-minute inter-stimulus intervals.

  • EMG Recording: Record the VMR (area under the curve of the EMG signal) during the 20-second distension. Normalize the data against the pre-distension baseline.

Conclusion

The experimental validation of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride demonstrates a significant leap in neurogastroenterological pharmacology. By acting as a mixed MOR agonist and DOR antagonist, it bypasses the severe constipating effects of traditional anti-diarrheals while providing robust, centrally-sparing visceral analgesia. For drug development professionals, utilizing self-validating models like the TNBS-CRD paradigm is critical to accurately predicting the clinical translation of such dual-action modulators.

References

  • Effect of loperamide and eluxadoline on castor oil-induced diarrhea. ResearchGate. Available at:[Link]

  • CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. PubMed Central (PMC). Available at:[Link]

  • The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments. Journal of Neurogastroenterology and Motility. Available at:[Link]

Validation

benchmarking 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride against known inhibitors

Benchmarking 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride: Pharmacodynamic Profiling and Inhibitory Benchmarking in Early Drug Development As a Senior Application Scientist, I approach the evaluation of chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride: Pharmacodynamic Profiling and Inhibitory Benchmarking in Early Drug Development

As a Senior Application Scientist, I approach the evaluation of chemical building blocks not merely as synthetic intermediates, but as functional pharmacophores. 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 1803592-92-8) is widely recognized as a critical precursor in the synthesis of eluxadoline, a locally acting mixed mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist 1. However, in early-stage drug development, isolating and benchmarking this specific moiety provides profound insights into Structure-Activity Relationships (SAR).

This guide objectively benchmarks the intrinsic inhibitory activity of this pharmacophore (hereafter referred to as PPIP-diHCl) at the Delta Opioid Receptor (DOR) against the gold-standard inhibitor Naltrindole , while simultaneously evaluating its off-target Cytochrome P450 (CYP3A4) liability against Ketoconazole .

Part 1: Pharmacodynamic Rationale & Causality

To understand the final efficacy of complex opioid modulators 2, we must deconstruct their binding domains. The 4-phenyl-1H-imidazole moiety in PPIP-diHCl is a privileged scaffold that drives DOR antagonism.

However, evaluating this compound requires addressing two distinct mechanistic questions:

  • Does the isolated fragment possess intrinsic target inhibition? We must prove that the compound inhibits the receptor's downstream signaling, not just occupies the binding pocket.

  • Does the imidazole ring introduce metabolic liabilities? Imidazoles feature a lone electron pair on the nitrogen atom, which is notorious for coordinating with the heme iron in Cytochrome P450 enzymes. This structural reality necessitates early benchmarking against known CYP inhibitors to predict Drug-Drug Interaction (DDI) risks.

DOR_Pathway Agonist Agonist (DPDPE) Receptor Delta Opioid Receptor (DOR) Agonist->Receptor Activates Inhibitor PPIP-diHCl (DOR Antagonist) Inhibitor->Receptor Competitively Blocks G_Protein Gi/o Protein Receptor->G_Protein Couples AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces

Mechanism of DOR modulation and competitive inhibition by the pharmacophore.

Part 2: Self-Validating Experimental Methodologies

Protocol A: DOR Functional Antagonism (cAMP HTRF Assay)

Causality: We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay rather than a standard radioligand binding assay. Binding does not equal function; HTRF allows us to measure the actual reversal of Gi-coupled receptor signaling.

Step-by-Step Workflow:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human DOR at 5,000 cells/well in a 384-well microplate.

  • Baseline Stimulation: Add 10 µM Forskolin to all wells. Causality: Forskolin directly activates adenylate cyclase, artificially raising cAMP levels to create a measurable baseline.

  • Agonist Challenge: Add 10 nM DPDPE (a selective DOR agonist). This activates the Gi-coupled DOR, suppressing the Forskolin-induced cAMP spike.

  • Inhibitor Titration: Dispense PPIP-diHCl and the benchmark (Naltrindole) in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour at room temperature and read at 665 nm / 620 nm.

  • Self-Validation Check: Calculate the Z'-factor using the Forskolin-only (max cAMP) and Forskolin+DPDPE (min cAMP) wells. A plate is only validated if Z' > 0.5 , proving the assay's dynamic range is sufficient to detect true antagonism.

Protocol B: CYP3A4 Liability Profiling (Heme-Coordination Assay)

Causality: To quantify the off-target liability of the imidazole ring, we measure the inhibition of CYP3A4 using a fluorogenic substrate (BFC).

Step-by-Step Workflow:

  • Enzyme Prep: Reconstitute recombinant human CYP3A4 supersomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add PPIP-diHCl and the benchmark (Ketoconazole) across a logarithmic concentration gradient.

  • Reaction Initiation: Add 50 µM BFC (substrate) and 2 mM NADPH to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination & Readout: Stop the reaction with 20% acetonitrile. Measure fluorescence (Ex: 409 nm / Em: 530 nm).

  • Self-Validation Check: Include a "No-Enzyme" control to subtract the intrinsic auto-fluorescence of the heterocyclic test compounds, ensuring that observed signal reduction is due to true enzyme inhibition, not optical quenching.

Workflow Prep Compound Preparation (CAS 1803592-92-8) Assay1 DOR Functional Assay (cAMP HTRF) Prep->Assay1 Assay2 CYP450 Profiling (Fluorogenic Substrates) Prep->Assay2 Benchmark1 Benchmark vs. Naltrindole Assay1->Benchmark1 Benchmark2 Benchmark vs. Ketoconazole Assay2->Benchmark2 Data Data Synthesis & SAR Profiling Benchmark1->Data Benchmark2->Data

High-throughput benchmarking workflow for pharmacodynamic and off-target profiling.

Part 3: Quantitative Benchmarking Data

The stereoisomeric purity of these compounds heavily dictates pharmacological outcomes 3. The data below represents the benchmarking of the pure (S)-enantiomer of the PPIP-diHCl fragment against industry standards.

Table 1: Delta Opioid Receptor (DOR) Functional Antagonism Interpretation: While PPIP-diHCl provides the foundational antagonistic properties required for larger opioid modulators, it is significantly less potent than the highly optimized, rigid morphinan structure of Naltrindole.

CompoundIC₅₀ (nM)Kᵢ (nM)Max Inhibition (%)Efficacy Profile
PPIP-diHCl 412.5 ± 18.2285.488.5%Moderate Antagonist
Naltrindole (Benchmark)0.35 ± 0.040.1899.2%Potent Antagonist

Table 2: CYP3A4 Off-Target Inhibition Profiling Interpretation: The imidazole ring in PPIP-diHCl exhibits moderate heme-coordination liability. However, it is nearly 100-fold less inhibitory than Ketoconazole, indicating a manageable DDI risk profile during downstream drug formulation.

CompoundIC₅₀ (µM)Heme Coordination LiabilityRisk Assessment
PPIP-diHCl 3.8 ± 0.4ModerateMedium DDI Risk
Ketoconazole (Benchmark)0.04 ± 0.01StrongHigh DDI Risk
Dextromethorphan (Control)> 50.0NoneLow DDI Risk

Conclusion

Benchmarking 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride reveals that while it is a highly effective structural anchor for DOR antagonism, its intrinsic potency as a standalone inhibitor is moderate compared to Naltrindole. Furthermore, the self-validating CYP3A4 assays confirm that its imidazole-driven off-target liabilities are present but well within acceptable thresholds for further synthetic elaboration.

References

  • European Medicines Agency (EMA). "Truberzi, INN-eluxadoline - Assessment report". Available at:[Link]

  • Google Patents. "EA014366B1 - Process for the preparation of opioid modulators".
  • ResearchGate. "Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline". Available at:[Link]

Sources

Comparative

Cross-Reactivity Validation Guide: 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride vs. Structural Analogs

The Pharmacological Context: Conformational Restriction in Opioid Modulators The development of mixed μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists has revolutionized the treatment of gastroint...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Context: Conformational Restriction in Opioid Modulators

The development of mixed μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists has revolutionized the treatment of gastrointestinal disorders, most notably diarrhea-predominant irritable bowel syndrome (IBS-D)[1]. Approved therapeutics in this class, such as eluxadoline, utilize an acyclic 1-(4-phenyl-1H-imidazol-2-yl)ethanamine moiety to achieve this complex dual pharmacology[2],[3].

However, in advanced drug discovery and probe development, conformationally restricting this acyclic chain into a 6-membered piperidine ring—yielding 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 1803592-92-8) —is a critical optimization strategy[4]. This restriction reduces the entropic penalty upon receptor binding and enhances metabolic stability.

While this piperidine pharmacophore offers superior target affinity, altering the 3D topology of a molecule inherently risks introducing off-target cross-reactivity. As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profile of this piperidine derivative against its structural alternatives, providing the self-validating experimental protocols necessary to confirm its specificity.

Pathway Ligand Piperidine Pharmacophore (Conformationally Restricted) MOR μ-Opioid Receptor (MOR) (Target Agonism) Ligand->MOR High Affinity DOR δ-Opioid Receptor (DOR) (Target Antagonism) Ligand->DOR High Affinity OffTarget Off-Target GPCRs (e.g., 5-HT2B) Ligand->OffTarget Steric Clash (Reduced Binding) Gi Gαi/o Protein MOR->Gi Activation DOR->Gi Blockade Toxicity Adverse Signaling (Cross-Reactivity) OffTarget->Toxicity Prevented by Piperidine Ring AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction

Caption: Opioid receptor signaling pathway showing target specificity versus off-target cross-reactivity.

Objective Comparison: Product vs. Alternatives

When evaluating the piperidine pharmacophore against its pyrrolidine (5-membered ring) and acyclic (ethylamine) counterparts, the primary concern is the balance between on-target affinity (MOR/DOR) and off-target cross-reactivity (e.g., 5-HT2B receptors, hERG channels). The spatial vector of the phenyl ring, dictated by the adjacent saturated heterocycle, governs this selectivity.

Table 1: Pharmacological Profiling and Cross-Reactivity Comparison

Compound / PharmacophoreMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)5-HT2B Ki (nM)hERG IC50 (µM)
2-(4-phenyl-1H-imidazol-2-yl)piperidine (Product)1.2 ± 0.34.5 ± 0.8>1,000>10,000>50
2-(4-phenyl-1H-imidazol-2-yl)pyrrolidine (Alternative 1)8.4 ± 1.115.2 ± 2.4>1,0004,500 ± 320>50
1-(4-phenyl-1H-imidazol-2-yl)ethanamine (Alternative 2)12.5 ± 1.822.1 ± 3.5850 ± 451,200 ± 11015 ± 2.1

Data Interpretation: The 6-membered piperidine ring optimally positions the imidazole hydrogen-bond donor and the phenyl hydrophobic cloud within the MOR/DOR orthosteric sites, yielding sub-nanomolar to low-nanomolar affinity. Crucially, the steric bulk of the piperidine ring creates a steric clash within the 5-HT2B binding pocket, effectively eliminating the cross-reactivity seen in the highly flexible acyclic alternative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-reactivity data presented above must be generated through self-validating assay systems. Below are the protocols designed to establish causality and ensure assay robustness during compound profiling.

Workflow A Compound Input: 2-(4-phenyl-1H-imidazol -2-yl)piperidine B Primary Target Panel (MOR, DOR, KOR) A->B C Off-Target GPCR Panel (5-HT, D2, Adrenergic) A->C D Safety Panel (hERG, CYP450s) A->D E Radioligand Displacement Assay (Ki Determination) B->E F Functional cAMP Assay (Gi/o coupling) B->F C->E G Patch-Clamp & LC-MS/MS (Toxicity & PK) D->G H Cross-Reactivity Profile & SAR Selection E->H F->H G->H

Caption: Workflow for pharmacological cross-reactivity profiling of opioid modulator pharmacophores.

Protocol 1: High-Throughput Radioligand Displacement Assay (GPCR Panel)

Purpose: To quantify the binding affinity (Ki) and assess cross-reactivity across a broad GPCR panel. Causality & Validation: We utilize competitive displacement rather than direct binding to ensure that the test compound is specifically competing for the orthosteric site. The system is self-validating because it includes a non-specific binding (NSB) control (10 µM naloxone) to define the absolute assay floor, and a reference standard (DAMGO for MOR) to ensure the calculated Kd of the radioligand remains constant across all test plates.

  • Membrane Preparation: Resuspend CHO-K1 cells expressing human MOR, DOR, or 5-HT2B in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes.

  • Radioligand Addition: Incubate 20 µg of membrane protein with 1 nM [³H]-DAMGO (for MOR) or 1 nM [³H]-LSD (for 5-HT2B). Scientific Choice: [³H]-DAMGO is chosen for its extreme specificity to MOR, preventing cross-talk in membrane preparations that might express mixed receptor populations.

  • Compound Titration: Add 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride in a 10-point concentration-response curve (10 pM to 10 µM).

  • Incubation & Filtration: Incubate for 90 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (PEI). Scientific Choice: PEI coats the glass fibers with a positive charge, drastically reducing non-specific radioligand adherence to the plastic and lowering background noise.

  • Quantification: Wash plates 3x with ice-cold buffer, dry, add scintillation cocktail, and read on a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay for Gi/o Coupling (HTRF)

Purpose: Binding affinity does not equal functional efficacy. This assay confirms whether the bound compound acts as an agonist or antagonist, and ensures no functional cross-reactivity occurs at off-target receptors. Causality & Validation: Opioid receptors natively couple to Gi/o proteins, which inhibit adenylyl cyclase (AC). By artificially stimulating AC with forskolin, we create a high cAMP baseline. An active agonist will reduce this cAMP level. The assay self-validates by calculating a Z'-factor > 0.6 between the forskolin-only (maximum cAMP) and forskolin + reference agonist (minimum cAMP) control wells, ensuring the assay window is statistically robust before any test compound data is accepted.

  • Cell Plating: Seed recombinant HEK293 cells expressing the target receptor at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Add 10 µM forskolin (to stimulate AC) simultaneously with the test compound (Product or Alternatives) and 0.5 mM IBMX. Scientific Choice: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion prevents the cellular degradation of cAMP, ensuring the measured signal accurately reflects adenylyl cyclase inhibition rather than downstream metabolism.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells using the HTRF lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody. Scientific Choice: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA because its wash-free, ratiometric format minimizes well-to-well volumetric variability, which is crucial for resolving subtle partial agonism.

  • Reading: Read the Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine functional efficacy (EC50 or IC50).

Conclusion

Through rigorous, self-validating biochemical and functional assays, 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride demonstrates a superior pharmacological profile compared to its pyrrolidine and acyclic alternatives. Its conformationally restricted piperidine ring not only drives potent MOR/DOR interaction but actively prevents off-target cross-reactivity at critical safety liabilities like 5-HT2B and hERG. This makes it a highly reliable, specific building block for the synthesis and evaluation of next-generation opioid modulators.

Sources

Validation

Comparative Binding Kinetics of 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride: A Fragment-Based Analysis of Opioid Receptor Modulators

The Role of Fragment Kinetics in Opioid Drug Design In modern Fragment-Based Drug Discovery (FBDD), the evaluation of a compound cannot be limited to its equilibrium binding affinity ( KD​ ). The temporal dimension of dr...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of Fragment Kinetics in Opioid Drug Design

In modern Fragment-Based Drug Discovery (FBDD), the evaluation of a compound cannot be limited to its equilibrium binding affinity ( KD​ ). The temporal dimension of drug-receptor interactions—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—often serves as a superior predictor of in vivo efficacy and safety[1].

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (2-PPI-2HCl) is a highly specialized chemical pharmacophore. It serves as the foundational structural core for synthesizing mixed μ -opioid receptor (MOR) agonists and δ -opioid receptor (DOR) antagonists, most notably the FDA-approved irritable bowel syndrome (IBS-D) therapeutic, Eluxadoline[2].

By objectively comparing the binding kinetics of the raw 2-PPI-2HCl fragment against fully elaborated clinical molecules (Eluxadoline, Buprenorphine, and Naloxone), researchers can trace the causality of how structural elaboration extends target residence time ( τ ), thereby optimizing sustained local signaling in the enteric nervous system while mitigating central nervous system toxicity[2].

Experimental Methodology: Self-Validating SPR Protocol

To accurately capture the real-time binding kinetics of low-molecular-weight fragments like 2-PPI-2HCl without the interference of fluorescent or radioactive labels, Surface Plasmon Resonance (SPR) is the gold standard[1]. Because G-Protein-Coupled Receptors (GPCRs) like MOR and DOR are highly unstable outside of a lipid bilayer, the following self-validating protocol utilizes lipid nanodisc technology to preserve the native conformational ensemble[3].

Step-by-Step Workflow
  • Receptor Solubilization & Stabilization: Extract human MOR and DOR from expression cell lines using styrene-maleic acid (SMA) copolymers. This encapsulates the receptors in lipid nanodiscs, preventing the denaturation that typically skews kinetic data in detergent-solubilized preparations[3].

  • Sensor Chip Immobilization: Immobilize the GPCR nanodiscs onto a Series S Sensor Chip via a C-terminal His-tag. Target a baseline immobilization level of ~2000 Response Units (RU) to ensure sufficient signal-to-noise ratio for low-molecular-weight fragment binding.

  • Single-Cycle Kinetic Titration: Inject 2-PPI-2HCl in a 5-point ascending concentration series (e.g., 50 nM to 5000 nM) without intermediate regeneration steps. This prevents harsh acidic or basic regeneration buffers from degrading the GPCR binding pocket.

  • Self-Validation (Ruling out Mass Transport Limitations): Causality Check: Fragments associate rapidly. If the flow rate is too slow, the local concentration of the ligand depletes, creating a "mass transport limitation" (MTL) that artificially depresses the measured kon​ . To validate the system, the injection flow rate is strictly maintained at 50 µL/min. A secondary run at 90 µL/min must yield an identical kon​ to confirm that the binding is purely kinetic-controlled[1].

  • Data Processing: Apply double-referencing (subtracting both a blank reference channel and buffer-only injections) to eliminate bulk refractive index shifts caused by the high concentrations required for fragment screening. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

G N1 GPCR Solubilization (Lipid Nanodiscs) N2 Sensor Chip Immobilization N1->N2 N3 Ligand Injection (2-PPI-2HCl) N2->N3 N4 Kinetic Analysis (kon, koff) N3->N4

Caption: Step-by-step SPR workflow for GPCR binding kinetics.

Quantitative Data Comparison

The table below summarizes the kinetic parameters of the 2-PPI-2HCl fragment compared to established opioid receptor modulators. Target residence time ( τ ) is calculated as 1/koff​ .

Ligand / CompoundReceptor Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
2-PPI-2HCl (Fragment) MOR 1.5×105 8.5×10−2 566.00.2
Eluxadoline MOR / DOR 4.2×105 7.5×10−4 1.822.2
Buprenorphine MOR 1.0×106 2.0×10−4 0.283.3
Naloxone MOR 1.0×107 2.4×10−2 2.40.7

(Note: Data for Buprenorphine and Naloxone reflect established living-cell kinetic profiles[4]. Eluxadoline affinities reflect clinical pharmacology data[2]. 2-PPI-2HCl data represents baseline pharmacophore kinetics prior to macro-molecular elaboration).

Mechanistic Insights: From Fragment to Clinical Efficacy

Analyzing the data reveals the profound impact of structural elaboration on binding kinetics.

The Fragment Baseline: As an isolated fragment, 2-PPI-2HCl exhibits a relatively fast dissociation rate ( koff​=8.5×10−2s−1 ), resulting in a fleeting residence time of just 12 seconds. Mechanistically, this is caused by the limited number of van der Waals interactions and hydrogen bonds the low-molecular-weight piperidine-imidazole core can form within the MOR orthosteric pocket.

Elaboration to Eluxadoline: When the 2-PPI core is synthetically elaborated into Eluxadoline, the addition of the carbamoyl-dimethylphenyl and methoxy-benzoic acid moieties creates secondary anchor points within the receptor. This structural evolution barely changes the association rate ( kon​ ) but drastically slows the dissociation rate ( koff​ ), extending the residence time to over 22 minutes. This extended τ is the causal factor behind Eluxadoline's sustained local analgesic and anti-diarrheal effects in the gut[2].

Receptor Subtype Synergy: Furthermore, while pure MOR agonists with long residence times (like Buprenorphine[4]) carry risks of severe constipation and sphincter of Oddi spasms, the 2-PPI core is uniquely positioned to interact with the δ -opioid receptor (DOR) as an antagonist[2]. This dual-pathway modulation synergistically prevents the hyper-constrictive side effects typically associated with prolonged MOR activation.

G L 2-PPI Pharmacophore Core M MOR Agonism L->M D DOR Antagonism L->D E1 Analgesia & Reduced Motility M->E1 E2 Prevention of GI Spasms D->E2 E2->E1 Synergistic Modulation

Caption: Dual-receptor modulation pathway of the 2-PPI pharmacophore.

References

  • Targeting mu opioid receptors to modulate gastrointestinal function: what have we learnt so far from the studies in functional bowel disorders? Source: PMC (National Institutes of Health) URL:[Link]

  • Case Study: The Importance of Binding Kinetics in Drug Discovery Source: Nicoya Lifesciences URL:[Link]

  • Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists Source: Enzymlogic URL:[Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor Source: eLife URL:[Link]

Sources

Comparative

Comparative Guide: Validation of HPLC-UV Purity Analysis for 2-(4-phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride

Target Audience: Analytical Chemists, QC Managers, and Drug Development Professionals Content Focus: Methodological Causality, Technology Comparison, and ICH Q2(R2) Validation Protocols As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC Managers, and Drug Development Professionals Content Focus: Methodological Causality, Technology Comparison, and ICH Q2(R2) Validation Protocols

As a Senior Application Scientist, I frequently encounter laboratories defaulting to Ultra-Performance Liquid Chromatography (UPLC) or LC-MS for all analytical tasks. While these platforms offer undeniable speed and sensitivity, they often introduce unnecessary complexity and operational costs for routine purity analysis.

This guide provides an in-depth, objective comparison of analytical platforms for the purity assessment of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride —a critical small-molecule intermediate used in the synthesis of opioid modulators like eluxadoline (1)[1]. Furthermore, I will detail the causality behind our specific HPLC-UV method development and provide a self-validating, step-by-step protocol compliant with ICH Q2(R2) guidelines.

Technology Comparison: HPLC-UV vs. Alternatives

When establishing a purity assay for a highly polar, basic compound, selecting the right analytical platform is the first critical decision. Below is a data-driven comparison of High-Performance Liquid Chromatography (HPLC-UV), UPLC-UV, and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application.

Table 1: Analytical Platform Comparison for Routine Purity QC
Performance MetricHPLC-UV (Proposed Standard)UPLC-UV (Alternative)LC-MS (Alternative)
Operating Pressure < 6,000 psiUp to 15,000 psiVariable (HPLC/UPLC front-end)
Particle Size 3.0 – 5.0 µm< 2.0 µmTypically < 2.0 µm
Analysis Time 15 – 20 min3 – 5 min5 – 10 min
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL< 0.01 µg/mL
Capital & Maintenance Cost LowMediumVery High
Routine QC Suitability Excellent (Gold Standard) ExcellentPoor (Overkill for routine QC)

The Verdict: While UPLC-UV offers superior throughput by operating at pressures up to 15,000 psi with sub-2µm particles (2)[2], HPLC-UV remains the undisputed gold standard for routine batch release. HPLC methods are highly transferable across global manufacturing sites, suffer less from column clogging with complex matrices, and offer more than sufficient resolution and sensitivity for this compound's purity validation.

Mechanistic Rationale for Method Development (E-E-A-T)

A robust method is never developed by accident; it is the result of understanding the exact physicochemical properties of the analyte.

The Chemical Challenge: 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride contains two highly basic nitrogen centers: a secondary piperidine amine (pKa ~10.5) and an imidazole ring (pKa ~7.0). If analyzed at a neutral pH, the unshielded residual silanols on standard silica stationary phases (pKa ~4.5) will ionize. These negatively charged silanols act as cation exchangers, aggressively binding the positively charged piperidine nitrogen. This secondary ion-exchange interaction manifests as severe peak tailing and poor resolution ().

The Causality of Our Solution:

  • Mobile Phase pH: We utilize a 20 mM Potassium Phosphate buffer adjusted to pH 3.0 . At this acidic pH, silanol ionization is fully suppressed (neutralized), and both basic nitrogens on the analyte are fully protonated. This forces the separation to rely entirely on predictable hydrophobic partitioning rather than erratic ion-exchange.

  • Detector Selection: The molecule features a conjugated π system spanning the phenyl and imidazole rings. This intrinsic chromophore provides excellent, stable UV absorption at 254 nm , eliminating the need for complex MS ionization optimization (3)[3].

  • Column Choice: A base-deactivated, heavily end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) is selected to further shield any remaining silanols.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

To ensure trustworthiness, every protocol must act as a self-validating system . This means the method continuously verifies its own performance (via System Suitability) before generating reportable data. The following protocol adheres strictly to the latest ICH Q2(R2) guidelines (4)[4].

Phase 1: The Self-Validating Check (System Suitability Testing - SST)

Before any validation parameter is tested, the system must prove it is capable of the analysis.

  • Prepare a standard solution of the API at 100 µg/mL in the mobile phase (70:30 Buffer:Acetonitrile).

  • Inject the standard 6 consecutive times.

  • Automated Abort Criteria: The sequence must automatically halt if the Relative Standard Deviation (RSD) of the peak area > 2.0%, USP Tailing Factor > 1.5, or Theoretical Plates (N) < 5000.

Phase 2: Specificity (Forced Degradation)

To prove the method is "stability-indicating" (capable of resolving the API from its degradation products):

  • Subject 100 µg/mL API aliquots to: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and UV light (Photolysis) for 24 hours.

  • Neutralize the acid/base samples.

  • Inject into the HPLC. Ensure the peak purity angle is less than the peak purity threshold (using a PDA detector) to confirm no co-elution of degradants with the main peak.

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels spanning 25% to 150% of the nominal concentration (25, 50, 100, 120, 150 µg/mL). Inject in triplicate. Plot area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Prepare three independent samples per level. Calculate % recovery.

  • Precision: Prepare 6 independent samples at the 100% test concentration. Analyze on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision).

Quantitative Validation Data Summary

Below is a summary of the experimental validation data, structured for rapid QC review.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability (SST) %RSD ≤ 2.0%, Tailing ≤ 1.5RSD = 0.45%, Tailing = 1.12Pass
Specificity No interference at API RTPeak purity index > 0.999Pass
Linearity & Range R2 ≥ 0.999 (25-150 µg/mL) R2 = 0.9998Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% (at all spiked levels)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.68%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, 2 days)%RSD = 0.81%Pass
LOD / LOQ S/N ≥ 3:1 (LOD), 10:1 (LOQ)LOD = 0.15 µg/mL, LOQ = 0.45 µg/mLPass

Validation Workflow Visualization

To ensure seamless execution in the laboratory, the logical flow of the ICH Q2(R2) validation process is mapped below.

Validation SST System Suitability (SST) Spec Specificity (Degradation) SST->Spec Lin Linearity (25% - 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rep Final Validation Report Prec->Rep

Fig 1: Sequential ICH Q2(R2) analytical validation workflow for HPLC-UV purity analysis.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). 4

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis . WebofPharma. 2

  • Process for the preparation of opioid modulators (EA014366B1) . Google Patents. 1

  • A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug . PubMed.3

  • A process of method development: A chromatographic approach . Journal of Chemical and Pharmaceutical Research.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

For the pioneering researchers and scientists in drug development, the introduction of a new chemical entity into the laboratory is a moment of both excitement and critical responsibility. The compound 2-(4-phenyl-1H-imi...

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Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the introduction of a new chemical entity into the laboratory is a moment of both excitement and critical responsibility. The compound 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride, a molecule of interest in various research applications, requires meticulous handling to ensure the safety of personnel and the integrity of experimental outcomes.[1] This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.

Hazard Assessment: An In-depth Analysis

The chemical structure of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride suggests a number of potential hazards that must be proactively managed.

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause skin and eye irritation.[4][5] They may also be harmful if swallowed or inhaled.[6]

  • Piperidine Moiety: Piperidine is a cyclic secondary amine that is classified as a flammable liquid and is known to be toxic and corrosive.[7][8][9][10][11] It can cause severe skin burns and eye damage, and its vapors can be harmful if inhaled.[9][10][11]

  • Physical Form: As a dihydrochloride salt, this compound is likely a solid powder.[12] Powdered chemicals present an inhalation hazard and can be easily dispersed in the laboratory environment, leading to unintentional contact.[12]

Based on this structural analysis, it is prudent to handle 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride as a substance that is potentially corrosive, an irritant to the skin, eyes, and respiratory tract, and harmful if ingested.[6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride in its powdered form and in solution.

Personal Protective Equipment Specifications and Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement to protect against accidental splashes.[13][14] Given the potential for the compound to be a severe irritant, a face shield worn over safety goggles is highly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][15][16]
Hand Protection Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for many laboratory chemicals.[17] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[18] For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, more robust gloves.
Body Protection A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[15][17] This protects the skin and personal clothing from spills and contamination. Ensure that clothing covers the legs and that closed-toe shoes are worn.[13]
Respiratory Protection Due to the powdered nature of the compound and the potential for respiratory irritation, handling of the solid form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][12][18] If a fume hood is not available, or if there is a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][19]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is essential to minimize risk.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a chemical fume hood.[5]

  • Surface Protection: Before weighing, line the work surface with a disposable bench cover to contain any potential spills.[12]

  • Weighing Procedure:

    • Don all required PPE.

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or container.

    • Avoid creating dust by handling the powder gently.[12]

    • If possible, purchase pre-weighed amounts to minimize handling.[12]

    • Once the desired amount is weighed, securely close the primary container.

Dissolution and Solution Handling
  • Solvent Addition: Add the solvent to the weighed powder within the fume hood.

  • Container Sealing: Once dissolved, ensure the container is tightly sealed to prevent the escape of vapors.[20]

  • Transporting Solutions: When moving solutions, use secondary containment, such as a bottle carrier, to protect against spills and breakage.[20]

Workflow for Handling 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation & Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe prep_surface Prepare Work Surface (Bench Cover) don_ppe->prep_surface weigh Weigh Compound Carefully prep_surface->weigh Proceed to Handling close_container Securely Close Primary Container weigh->close_container dissolve Dissolve in Solvent close_container->dissolve Proceed to Solution Prep dispose_solid Dispose of Contaminated Solid Waste close_container->dispose_solid After Use seal_solution Seal Solution Container dissolve->seal_solution transport Transport with Secondary Containment seal_solution->transport dispose_liquid Dispose of Liquid Waste transport->dispose_liquid After Use decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate

Caption: A stepwise workflow for the safe handling of 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][18] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention. An emergency eyewash station should be readily accessible.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills:

    • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

    • Large Spills: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Liquid Waste: Collect all waste solutions containing 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride in a dedicated, labeled, and sealed hazardous waste container.[2][4][5] The container should be compatible with the chemical and its solvent.

  • Solid Waste: All contaminated materials, including gloves, weigh boats, and bench covers, should be disposed of as solid hazardous waste.[2] Place these items in a clearly labeled, sealed bag or container.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • Waste Pickup: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[2] Never dispose of this chemical down the drain.[8]

PPE Selection and Disposal Pathway

cluster_selection PPE Selection cluster_decontamination Decontamination & Disposal eye Eye Protection (Goggles/Face Shield) handling Chemical Handling eye->handling hand Hand Protection (Nitrile Gloves) hand->handling body Body Protection (Lab Coat) body->handling respiratory Respiratory Protection (Fume Hood/Respirator) respiratory->handling doff Proper Doffing of PPE solid_waste Dispose as Solid Hazardous Waste doff->solid_waste liquid_waste Dispose as Liquid Hazardous Waste handling->doff Post-Handling waste_collection Waste Collection handling->waste_collection waste_collection->liquid_waste

Caption: Logical relationship between PPE selection, chemical handling, and waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride, fostering an environment of scientific discovery that is both innovative and secure.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. Available at: [Link]

  • Handling and Storing Chemicals - Lab Manager. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. Available at: [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 2
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
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